Technical Documentation Center

3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide
  • CAS: 1564807-86-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Introduction Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2][3] The inherent versatility of the pyrazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1][2][3] The inherent versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of biological activity.[4] This guide provides a comprehensive, in-depth technical overview of a plausible synthetic pathway for 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide, a molecule of interest for researchers and drug development professionals. The presented synthesis is a multi-step process, grounded in established chemical principles and supported by authoritative literature.

This document is structured to provide not just a series of steps, but a deeper understanding of the underlying chemistry, the rationale behind procedural choices, and the critical parameters for successful synthesis and characterization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide, suggests a pathway that sequentially introduces the key functional groups onto the pyrazole core. The sulfonamide group can be readily formed from the corresponding sulfonyl chloride. The bromo and dimethyl functionalities can be introduced onto the pyrazole ring through electrophilic substitution and N-alkylation, respectively. A plausible synthetic strategy, therefore, commences with the formation of the pyrazole ring, followed by N-methylation, bromination, sulfonation, and finally, amidation.

Retrosynthesis Target 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide Precursor1 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Target->Precursor1 Amidation Precursor2 3-Bromo-1,5-dimethyl-1H-pyrazole Precursor1->Precursor2 Sulfonylation Precursor3 1,5-Dimethyl-1H-pyrazole Precursor2->Precursor3 Bromination Precursor4 5-Methyl-1H-pyrazole Precursor3->Precursor4 N-Methylation StartingMaterial Pentane-2,4-dione + Hydrazine Precursor4->StartingMaterial Cyclization

Caption: Retrosynthetic pathway for 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide.

Synthetic Pathway and Experimental Protocols

The following sections detail a step-by-step synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide, starting from readily available commercial reagents.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme:

step1 Pentanedione Pentane-2,4-dione Pyrazole 3,5-dimethyl-1H-pyrazole Pentanedione->Pyrazole CH3OH Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis of 3,5-dimethyl-1H-pyrazole.

Experimental Protocol:

  • To a solution of pentane-2,4-dione (1.0 eq) in methanol, add 85% hydrazine hydrate (1.0 eq) dropwise at 25-35 °C.[2]

  • The reaction is exothermic and upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1H-pyrazole quantitatively.[2]

Table 1: Reagents and Conditions for Step 1

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time
Pentane-2,4-dione1.0Methanol25-35Not specified
Hydrazine Hydrate (85%)1.0Methanol25-35Not specified
Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole

N-methylation of the synthesized 3,5-dimethyl-1H-pyrazole is achieved using a suitable methylating agent in the presence of a base.

Reaction Scheme:

step2 Pyrazole 3,5-dimethyl-1H-pyrazole Trimethylpyrazole 1,3,5-trimethyl-1H-pyrazole Pyrazole->Trimethylpyrazole KOtBu, THF MethylIodide Methyl Iodide MethylIodide->Trimethylpyrazole

Caption: Synthesis of 1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol:

  • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in THF at 0 °C, add potassium tert-butoxide (1.8 eq) in portions under a nitrogen atmosphere.[1][2]

  • Stir the reaction mixture at 25-30 °C for approximately 40 minutes.[1][2]

  • Add a solution of methyl iodide (1.3 eq) in THF dropwise to the reaction mixture at 25-30 °C over 30 minutes.[1][2]

  • Stir the reaction for 16 hours at 25-30 °C, monitoring by TLC.[1][2]

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.[2]

Table 2: Reagents and Conditions for Step 2

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)
3,5-dimethyl-1H-pyrazole1.0THF0 to 3016
Potassium tert-butoxide1.8THF0 to 3016
Methyl Iodide1.3THF25-3016
Step 3: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole

Electrophilic bromination of the pyrazole ring is a crucial step. The regioselectivity of this reaction is influenced by the substituents on the ring. For 1,5-dimethylpyrazole, bromination is expected to occur at the C3 or C4 position. Specific conditions can favor the desired C3-bromo isomer.

Reaction Scheme:

step3 Trimethylpyrazole 1,5-dimethyl-1H-pyrazole Bromopyrazole 3-Bromo-1,5-dimethyl-1H-pyrazole Trimethylpyrazole->Bromopyrazole Solvent BrominatingAgent Brominating Agent (e.g., NBS, Br2) BrominatingAgent->Bromopyrazole

Caption: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole.

Experimental Protocol (General Procedure):

While a direct protocol for the bromination of 1,5-dimethyl-1H-pyrazole to the 3-bromo isomer is not explicitly detailed in the provided search results, a general approach for pyrazole bromination can be adapted.[5]

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0-25 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an organic solvent, wash with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 3-bromo-1,5-dimethyl-1H-pyrazole.

Note: Optimization of the solvent, temperature, and brominating agent may be necessary to achieve high regioselectivity for the 3-bromo isomer.

Step 4: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

The introduction of the sulfonyl chloride group at the C4 position is achieved through electrophilic substitution with chlorosulfonic acid.

Reaction Scheme:

step4 Bromopyrazole 3-Bromo-1,5-dimethyl-1H-pyrazole SulfonylChloride 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Bromopyrazole->SulfonylChloride CHCl3 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride

Caption: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol:

This protocol is adapted from the sulfonylation of similar pyrazole derivatives.[1][2]

  • To a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform, add a solution of 3-Bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform slowly at 0 °C under a nitrogen atmosphere.[1]

  • Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.[1]

  • To this mixture, add thionyl chloride (1.32 eq) at 60 °C over 20 minutes and stir for an additional 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with an organic solvent like dichloromethane.

  • Wash the organic layer with cold water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[6] This intermediate is often used in the next step without further purification.

Table 3: Reagents and Conditions for Step 4

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)
3-Bromo-1,5-dimethyl-1H-pyrazole1.0Chloroform0 to 6012
Chlorosulfonic Acid5.5Chloroform0 to 6012
Thionyl Chloride1.32Chloroform602
Step 5: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide

The final step is the amidation of the sulfonyl chloride with ammonia or an ammonia equivalent.

Reaction Scheme:

step5 SulfonylChloride 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Sulfonamide 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide SulfonylChloride->Sulfonamide Solvent (e.g., DCM) Ammonia Ammonia source (e.g., NH4OH) Ammonia->Sulfonamide

Caption: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide.

Experimental Protocol:

This is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[1][2]

  • Dissolve the crude 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide solution dropwise.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide by column chromatography or recrystallization.[2]

Characterization

The identity and purity of the final product, 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide N-H and S=O stretches.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide. By leveraging well-established reactions in pyrazole chemistry, this guide provides researchers and drug development professionals with a detailed and actionable protocol. The successful synthesis of this and similar molecules relies on careful control of reaction conditions and rigorous purification and characterization of intermediates and the final product. The provided references serve as a valuable resource for further exploration and optimization of the described synthetic steps.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]

  • Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. ResearchGate. [Link]

  • The Bromination of Pyrazabole. DTIC. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. PMC. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]

  • 3-bromo-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride. PubChem. [Link]

  • 3-bromo-1,5-dimethyl-1h-pyrazole-4-sulfonyl fluoride. PubChem. [Link]

  • 3-bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide. PubChem. [Link]

  • 1,5-Dimethyl-1H-pyrazol-3-amine(CAS# 35100-92-6 ). Angene Chemical. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Process for preparing 3-bromo-1- (3-chloropyridin-2-yl) -4, 5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester.
  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. [Link]

  • synthesis of 3-amino-1-(3,5-dimethyl-1h-pyrazol-1-yl)-2,7- naphthyridine-4-carbonitriles and 5-hydrazino-3hpyrazolo[ 3,4-c] . ResearchGate. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

Sources

Exploratory

Architecting Efficacy: The Discovery and Validation of Pyrazole Sulfonamide Derivatives as Targeted Enzyme Inhibitors

As application scientists and drug discovery professionals, we do not merely synthesize compounds; we engineer precise molecular interventions. The pyrazole sulfonamide scaffold represents one of the most privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug discovery professionals, we do not merely synthesize compounds; we engineer precise molecular interventions. The pyrazole sulfonamide scaffold represents one of the most privileged pharmacophores in modern medicinal chemistry. By combining the rigid, tunable vector of a pyrazole ring with the potent hydrogen-bonding and metal-coordinating capabilities of a sulfonamide group, researchers have unlocked highly selective inhibitors for a myriad of critical enzyme targets, ranging from cyclooxygenases (COX) to carbonic anhydrases (CA).

This technical guide dissects the rational design, synthesis, and in vitro validation of pyrazole sulfonamide derivatives, providing a self-validating framework for researchers developing next-generation enzyme inhibitors.

The Pharmacophore: Structural Causality and Bioisosterism

The success of the pyrazole sulfonamide class—most famously exemplified by the NSAID Celecoxib—is rooted in fundamental physical chemistry and structural biology.

  • The Pyrazole Core: The 1,2-diazole (pyrazole) ring is an aromatic heterocycle that offers a rigid, planar geometry. This rigidity is crucial for minimizing the entropic penalty upon binding to an enzyme's active site. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, while the carbon positions (C3, C4, C5) provide versatile attachment points to direct substituents into deep, hydrophobic binding pockets (such as the Val523 pocket in COX-2)[1].

  • The Sulfonamide Moiety ( −SO2​NH2​ ): The sulfonamide group is a classic bioisostere for transition states and a potent Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule and effectively arresting the enzyme's hydration machinery[2].

MOA Ligand Pyrazole Sulfonamide (Inhibitor) Complex Enzyme-Inhibitor Complex (Zn2+ Coordination / H-Bonds) Ligand->Complex Competitive Binding Enzyme Metalloenzyme / Kinase (e.g., COX-2, hCA II) Enzyme->Complex Active Site Pocket Outcome Catalytic Arrest (Disease Modification) Complex->Outcome Pathway Blockade

Mechanism of action for pyrazole sulfonamides via competitive binding.

Rational Design & Synthesis Workflow

The development of novel pyrazole sulfonamides follows a strict, iterative workflow. Computational docking first predicts the optimal substitution patterns required to maximize binding affinity and selectivity. This is followed by chemical synthesis, structural validation, and biological screening.

SynthesisWorkflow S1 Pharmacophore Design S2 Molecular Docking S1->S2 S3 Chemical Synthesis S2->S3 S4 Structural Validation S3->S4 S5 In Vitro Screening S4->S5 S5->S2 SAR Feedback

Rational design and synthesis workflow for pyrazole sulfonamide inhibitors.

Experimental Protocol 1: Synthesis of 1,5-Diarylpyrazole Sulfonamides

This protocol outlines the classic condensation and cyclization strategy used to generate Celecoxib analogs and related derivatives[3],[1].

Causality & Logic: We utilize absolute ethanol as the solvent to prevent the premature hydrolysis of the 1,3-dicarbonyl enol ether intermediate. The reaction is driven to completion via reflux, which provides the necessary thermal energy for the endothermic dehydration step during pyrazole ring closure.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of the chosen 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione) in 20 mL of absolute ethanol[1].

  • Hydrazine Addition: Slowly add 1.1 equivalents of (4-sulfamoylphenyl)hydrazine hydrochloride to the stirring solution. Note: A slight excess of the hydrazine ensures complete consumption of the dicarbonyl starting material.

  • Cyclization & Dehydration: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase[3].

  • Precipitation: Once TLC confirms the disappearance of the starting material, remove the heat source and allow the mixture to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 30 minutes to induce the precipitation of the highly crystalline pyrazole product[1].

  • Isolation & Validation: Filter the solid precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold ethanol to remove unreacted hydrazine. Recrystallize from an ethanol/water mixture.

  • Self-Validation Check: Before proceeding to biological assays, confirm the structure and purity (>95%) using 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of starting material peaks and the presence of the distinct pyrazole C4-proton singlet in the NMR spectrum validate the successful cyclization[3].

In Vitro Enzyme Inhibition Assays: Validation Systems

To accurately determine the efficacy of the synthesized derivatives, robust in vitro assays must be employed. The following protocol describes the evaluation of COX-2 inhibition, though similar kinetic principles apply to Carbonic Anhydrase esterase/hydratase assays.

Experimental Protocol 2: COX-2 Inhibition Assay

Causality & Logic: Pyrazole sulfonamides often act as slow, tight-binding competitive inhibitors. Therefore, a pre-incubation step is absolutely critical; failing to pre-incubate the enzyme with the inhibitor before adding the substrate will result in artificially high IC50​ values. We utilize a quenching solution to instantly denature the enzyme, freezing the reaction state to allow for accurate downstream quantification of Prostaglandin E2 (PGE2) via Enzyme Immunoassay (EIA)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in analytical-grade DMSO. Dilute these stocks in the assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin and glutathione cofactors) to create a 7-point concentration-response curve[1].

  • Pre-Incubation (Critical Step): In a 96-well microtiter plate, combine 10 µL of the test compound (or DMSO vehicle for the 100% activity control) with 150 µL of assay buffer and 10 µL of recombinant human COX-2 enzyme. Incubate the plate at room temperature for exactly 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme active site[1].

  • Reaction Initiation: Initiate the catalytic reaction by adding 10 µL of the substrate, arachidonic acid (final concentration typically 10 µM), to all wells. Incubate the plate at 37°C for exactly 10 minutes.

  • Quenching: Stop the reaction instantly by adding 20 µL of a quenching solution (1 M HCl) to all wells. This rapid acidification denatures COX-2, preventing further conversion of arachidonic acid[1].

  • Quantification & Self-Validation: Neutralize the samples and quantify the generated PGE2 using a commercial competitive EIA kit. Validation Check: The assay is only considered valid if the positive control (Celecoxib) yields an IC50​ within half a log of its known literature value (approx. 0.04–0.06 µM), and the vehicle control shows robust, reproducible optical density readings.

Quantitative Data: Structure-Activity Relationship (SAR) Insights

The structural versatility of the pyrazole sulfonamide core allows it to be tuned for various targets. Recent literature highlights the exceptional potency of these derivatives across distinct enzyme classes, demonstrating the broad utility of this pharmacophore.

Compound / DerivativeTarget EnzymeInhibitory Activity ( IC50​ / Ki​ )Selectivity / NotesReference
Compound 5b (Benzothiophene-pyrazole)COX-2 IC50​ = 0.01 µMDual COX-2/5-LOX inhibitor; Selectivity Index = 344.56 (vs COX-1).[4]
Compound 4 (Pyrazole-3,4-dicarboxamide)hCA I Ki​ = 0.056 µMRemarkable affinity for cytosolic hCA I; non-competitive inhibition profile.[2]
Compound 4 (Pyrazole-3,4-dicarboxamide)hCA II Ki​ = 0.057 µMHigh affinity for cytosolic hCA II; potential application in glaucoma.[2]
Compound 5p (Pyrazole-hydrazone)MtCA 3 Ki​ = 0.07 µMPotent antitubercular agent (MIC = 8 µg/mL); active against resistant strains.
Compound 5a (Acyl pyrazole sulfonamide) α -Glucosidase IC50​ = 1.13 µM35-fold higher potency than the standard antidiabetic drug acarbose.[5]

Conclusion & Future Perspectives

The discovery and optimization of pyrazole sulfonamide derivatives remain a cornerstone of targeted enzyme inhibition. By strictly adhering to rational design principles—leveraging the geometric rigidity of the pyrazole core and the metal-coordinating power of the sulfonamide group—researchers can achieve nanomolar potency and exceptional selectivity. As demonstrated by recent advancements, the utility of this scaffold is expanding beyond traditional anti-inflammatory (COX-2) and diuretic (CA) applications, showing immense promise in the realms of antimicrobial resistance (MtCA) and metabolic disorders ( α -glucosidase).

For application scientists, the mandate is clear: rigorous structural validation coupled with tightly controlled, self-validating biochemical assays will continue to drive the successful translation of these molecules from the bench to the clinic.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega URL:[Link]

  • Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors Source: Arabian Journal of Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry / PMC URL:[Link]

  • Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors Source: Ingentium Magazine URL:[Link]

Sources

Foundational

Initial Characterization of Novel Pyrazole-Based Benzene Sulfonamides: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The pyrazole-based benzene sulfonamide scaffold represents a highly privileged structure in modern medicinal chemistry. By merging the rigid, metabolically stable pyrazole core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The pyrazole-based benzene sulfonamide scaffold represents a highly privileged structure in modern medicinal chemistry. By merging the rigid, metabolically stable pyrazole core with a benzenesulfonamide moiety, researchers can engineer molecules capable of dual-target engagement—most notably against Cyclooxygenase-2 (COX-2) and tumor-associated Carbonic Anhydrase (CA) isoforms (hCA IX and XII) 1.

The causality behind this design is rooted in structural biology: the pyrazole ring dictates the spatial trajectory of peripheral substituents, allowing them to occupy specific hydrophobic sub-pockets, while the primary sulfonamide group acts as an irreversible zinc-binding group (ZBG) in the active site of metalloenzymes like CAs. This guide outlines the definitive workflow for the initial characterization of these novel hybrids, moving from structural elucidation to primary pharmacodynamic and cellular profiling.

CharacterizationWorkflow A Synthesis & Regioisomer Separation B Structural Confirmation (2D NMR, HRMS) A->B C Enzymatic Profiling (hCA IX/XII, COX-2) B->C D Cellular Efficacy (Hypoxic Viability) C->D E Early ADMET (Permeability) D->E

Figure 1: Sequential workflow for the initial characterization of novel pyrazole-based benzenesulfonamides.

Phase I: Structural Elucidation and Regioisomer Resolution

The Causality of the Protocol

The synthesis of highly substituted pyrazoles—typically achieved via the cyclocondensation of 4-hydrazinylbenzenesulfonamide with 1,3-dicarbonyls or chalcones—frequently yields a mixture of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles) 2. Differentiating these isomers is not merely a structural exercise; it is a pharmacological necessity. The spatial orientation of the sulfonamide group dictates whether the molecule can successfully navigate the 15 Å deep active site cleft of hCA IX. Standard 1D NMR is insufficient for this resolution; therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required.

Step-by-Step Methodology: 2D NOESY Regioisomer Validation
  • Step 1: Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of anhydrous DMSO- d6​ . Ensure the sample is free of paramagnetic impurities which can quench the NOE signal.

  • Step 2: 1D Baseline Acquisition: Acquire standard 1 H and 13 C NMR spectra to identify the pyrazole C4-H proton (typically resonating between δ 6.5 - 7.2 ppm).

  • Step 3: NOESY Acquisition: Run a 2D NOESY experiment using a mixing time ( tm​ ) of 300–500 ms. This specific timeframe allows for the buildup of cross-relaxation pathways between protons situated within 5 Å of each other.

  • Step 4: Cross-Peak Analysis: Analyze the spectrum for NOE cross-peaks between the pyrazole C4-H proton and the ortho-protons of the N1-benzenesulfonamide ring.

  • Self-Validating Mechanism: Run a known regio-pure standard (e.g., Celecoxib) in parallel. The presence of a strong cross-peak confirms a 1,5-substitution pattern, whereas its absence (coupled with cross-peaks to the C3 substituent) confirms a 1,3-substitution pattern.

Phase II: Primary Pharmacodynamic Profiling (Enzymatic Assays)

The Causality of the Protocol

To evaluate the efficacy of these compounds against hCA IX and XII, researchers must choose between esterase assays and CO 2​ hydration assays. While CAs possess esterase activity (cleaving p-nitrophenyl acetate), this secondary function is significantly slower and less physiologically relevant than their native CO 2​ hydration activity. Therefore, the Stopped-Flow CO 2​ Hydration Assay is the gold standard. It directly measures the physiological reaction (CO 2​

  • H 2​ O HCO 3−​
  • H + ) by monitoring the rapid pH drop, ensuring the derived Ki​ values accurately reflect true physiological inhibition 3.
Step-by-Step Methodology: Stopped-Flow CO 2​ Hydration Assay
  • Step 1: Buffer Preparation: Prepare a reaction buffer of 10 mM HEPES (pH 7.4) containing 0.2 mM phenol red as the pH indicator. Add 0.1 M Na 2​ SO 4​ to maintain constant ionic strength.

  • Step 2: Enzyme-Inhibitor Incubation: Incubate 10 nM of recombinant hCA IX or XII with serial dilutions of the pyrazole-sulfonamide (0.1 nM to 10 μ M) for 15 minutes at 20°C. Causality: This pre-incubation is critical to allow the sulfonamide anion to displace the zinc-bound water molecule and establish the coordinate covalent bond.

  • Step 3: Substrate Preparation: Saturate ultrapure water with CO 2​ gas at 20°C to achieve a stock concentration of approximately 17 mM.

  • Step 4: Rapid Mixing & Detection: Inject equal volumes of the enzyme/inhibitor mixture and the CO 2​ substrate into the stopped-flow spectrophotometer cell. Monitor the absorbance decay of phenol red at 557 nm for 10–50 seconds.

  • Step 5: Data Analysis: Calculate the initial velocity of hydration. Plot the fractional activity versus inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

  • Self-Validating Mechanism: Include an uncatalyzed reaction blank (buffer + CO 2​ without enzyme) to subtract the baseline hydration rate. Utilize Acetazolamide (AAZ) as a positive control to confirm enzyme viability.

Quantitative Data Summary

Recent characterizations of pyrazole-benzene sulfonamides demonstrate exceptional sub-micromolar to nanomolar potency against target enzymes 1, 3, 4.

Compound Designation / ClassTarget Enzyme Ki​ / IC 50​ ValueSelectivity IndexReference Standard
Pyrazoline Sulfonamide (4j)hCA IX0.15 ± 0.07 μ MN/AAcetazolamide
Pyrazole Urea (SH7s)hCA IX15.9 nMHigh (vs 258 kinases)Acetazolamide
Pyrazole Urea (SH7s)hCA XII55.2 nMHigh (vs 258 kinases)Acetazolamide
Amino-pyrazole (7a)COX-249 nM212 (vs COX-1)Celecoxib

Phase III: Cellular Efficacy & Mechanism of Action

The Causality of the Protocol

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers and the complex tumor microenvironment. Furthermore, hCA IX is a Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) target gene. Under standard normoxic cell culture conditions (21% O 2​ ), hCA IX expression in cell lines like HCT-116 is negligible. Testing compounds under normoxia will yield false negatives. Culturing cells in a hypoxia chamber (1% O 2​ ) stabilizes HIF-1 α , upregulates hCA IX, and creates the acidic extracellular microenvironment that these drugs are designed to counteract 3.

MechanismOfAction Hypoxia Tumor Microenvironment (Hypoxia: <2% O2) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CAIX Upregulation of hCA IX/XII at Cell Membrane HIF1A->CAIX Acidosis Extracellular Acidosis & Tumor Survival CAIX->Acidosis Drug Pyrazole-Benzene Sulfonamides Zinc Zn2+ Coordination at Active Site Drug->Zinc Zinc->CAIX Competitive Inhibition

Figure 2: Mechanistic pathway of hCA IX/XII inhibition by pyrazole-benzenesulfonamides in hypoxia.

Step-by-Step Methodology: Hypoxia-Induced Cell Viability Assay
  • Step 1: Cell Seeding: Seed HCT-116 (colorectal carcinoma) cells at a density of 5×103 cells/well in 96-well plates.

  • Step 2: Pre-incubation: Allow cells to attach overnight under normoxic conditions (21% O 2​ , 5% CO 2​ , 37°C).

  • Step 3: Drug Treatment: Treat cells with the synthesized pyrazole-sulfonamide compounds at varying concentrations (0.1 μ M to 100 μ M).

  • Step 4: Hypoxic Incubation: Immediately transfer the treated plates to a controlled hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) and incubate for 72 hours.

  • Step 5: Viability Measurement: Add CellTiter-Glo luminescent reagent to quantify ATP levels as an indicator of metabolically active cells. Calculate the GI 50​ .

  • Self-Validating Mechanism: Run parallel plates under continuous normoxia. A true hCA IX-targeted compound must exhibit a significant right-shift in its dose-response curve (lower potency) under normoxia compared to hypoxia. This differential toxicity validates the on-target mechanism of action.

Conclusion

The initial characterization of novel pyrazole-based benzene sulfonamides requires a rigorous, multi-disciplinary approach. By ensuring regioisomeric purity via 2D NMR, validating target engagement through physiologically relevant stopped-flow kinetics, and proving cellular efficacy in hypoxia-induced models, researchers can confidently advance these promising dual-action pharmacophores toward preclinical ADMET and in vivo studies.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. 1

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry (ACS). 3

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase. ResearchGate.4

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide in Carbonic Anhydrase Inhibition Assays

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1][2] These zin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1][2] These zinc-containing enzymes are among nature's most efficient catalysts, facilitating the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][4] This seemingly simple reaction is vital for respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[4][5]

In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic efficiencies.[6][7] The aberrant activity of specific isoforms is linked to a range of pathologies. For instance, overexpression of isoforms hCA IX and hCA XII is associated with tumorigenesis, making them significant targets in oncology.[2][8] Other isoforms are implicated in glaucoma, epilepsy, and altitude sickness.[8][9][10] Consequently, the discovery and characterization of potent and isoform-selective CA inhibitors remain a highly active area of drug development.[2]

The primary sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors.[2][11] Their mechanism of action involves the coordination of the sulfonamide anion to the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic function.[4] The pyrazole scaffold is a versatile heterocyclic motif that has attracted significant interest in medicinal chemistry due to its presence in numerous approved drugs and its wide range of pharmacological activities.[1][6] Compounds integrating a pyrazole core with a sulfonamide moiety have shown promising and often isoform-selective CA inhibitory activity.[6][8]

This document provides a detailed guide for researchers on utilizing a representative pyrazole sulfonamide, 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide , in robust and reproducible in vitro carbonic anhydrase inhibition assays.

Compound Profile: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide

PropertyValueSource
Molecular Formula C₅H₈BrN₃O₂S[12]
Molecular Weight 254.10 g/mol Calculated
Monoisotopic Mass 252.95206 Da[12]
Chemical Structure CC1=C(C(=NN1C)Br)S(=O)(=O)N[12]
Inhibitor Class Primary SulfonamideGeneral Knowledge
Target Carbonic Anhydrases (e.g., hCA I, II, IX, XII)[1][6][8]
Mechanism Coordination to the active site Zn²⁺ ion[4]

While extensive public data on the specific inhibitory profile of this exact molecule is limited, its structure is representative of a class of compounds known to inhibit CAs.[1][6][8] The protocols described herein are designed to elucidate its potency (IC₅₀) and inhibition constant (Kᵢ) against various CA isoforms.

Principle of the Carbonic Anhydrase Inhibition Assay

While the physiological substrate of CA is CO₂, its hydration can be challenging to monitor in a high-throughput format. A widely adopted and convenient alternative is the esterase activity assay .[11][13] CAs are known to catalyze the hydrolysis of certain esters, and this activity can be monitored spectrophotometrically. The most common substrate for this assay is p-nitrophenyl acetate (pNPA).

CA catalyzes the hydrolysis of the colorless pNPA to the yellow-colored p-nitrophenolate, which has a maximum absorbance at 400-405 nm.[13] The rate of this reaction is directly proportional to the CA activity. When an inhibitor like 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is present, the rate of pNPA hydrolysis decreases. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[13]

Caption: Principle of the esterase-based CA inhibition assay.

PART 1: Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions

Accuracy in solution preparation is paramount for reproducible results.[14]

  • Assay Buffer (50 mM Tris-SO₄, pH 7.4):

    • Dissolve Tris base in deionized water to a concentration of 50 mM.

    • Adjust the pH to 7.4 at room temperature using concentrated sulfuric acid.

    • This buffer can be stored at 4°C for several weeks.[13]

  • Enzyme Stock Solutions (e.g., hCA I, hCA II):

    • Obtain high-purity, recombinant human carbonic anhydrase isoforms.

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable dilution buffer, often provided by the supplier or can be the Assay Buffer.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[15][16]

  • Substrate Solution (3 mM pNPA):

    • p-Nitrophenyl acetate is unstable in aqueous solutions and must be prepared fresh daily.[13]

    • Dissolve pNPA in a minimal amount of acetonitrile (e.g., dissolve 10 mg in 500 µL).

    • Dilute this solution with Assay Buffer to a final concentration of 3 mM.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide (MW = 254.10 g/mol ).

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

    • Store the stock solution in small aliquots at -20°C.

  • Positive Control (Acetazolamide, 10 mM):

    • Prepare a 10 mM stock solution of Acetazolamide (a well-characterized, broad-spectrum CA inhibitor) in DMSO as a positive control to validate the assay setup.[17]

Protocol 2: 96-Well Plate Assay for IC₅₀ Determination

This protocol is designed for a final assay volume of 200 µL per well.

  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your 100X plate.

    • Further dilute this plate 1:10 in Assay Buffer to create an intermediate 10X concentration plate. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.[15]

  • Set Up the 96-Well Plate:

    • It is crucial to include proper controls in duplicate or triplicate.[18]

    • Blank Wells: 190 µL Assay Buffer + 10 µL of 10% DMSO (no enzyme, no substrate initially).

    • Enzyme Control (100% Activity): 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL of 10% DMSO.

    • Solvent Control: 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL of 10% DMSO (identical to Enzyme Control, confirms solvent has no effect).

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL of each 10X inhibitor dilution.

    • Positive Control Wells: 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL of 10X Acetazolamide dilution.

  • Enzyme Preparation and Pre-incubation:

    • On the day of the assay, thaw an aliquot of the CA enzyme stock and dilute it with Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[13]

    • Add the 10 µL of Enzyme Working Solution to the appropriate wells as detailed above.

    • Tap the plate gently to mix.

    • Pre-incubate the plate at room temperature (or 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8][15]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the freshly prepared 3 mM pNPA substrate solution to all wells (including blanks). The final volume is now 200 µL.

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes at 25°C.[16]

Caption: Workflow for the carbonic anhydrase inhibitor screening assay.

PART 2: Data Analysis and Interpretation

  • Calculate Reaction Rates:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).[13]

    • Subtract the rate of the blank wells (background hydrolysis of pNPA) from all other wells.

  • Calculate Percentage Inhibition:

    • Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:

      • V_inhibitor is the rate of reaction in the presence of the inhibitor.

      • V_control is the average rate of the enzyme control wells (100% activity).

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[13]

  • Determine the Inhibition Constant (Kᵢ):

    • The IC₅₀ value can be dependent on the substrate concentration. The Kᵢ is a more absolute measure of inhibitor potency.

    • If the inhibition mechanism is competitive, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :[19] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

      • [S] is the substrate concentration (in this protocol, 0.15 mM final).

      • Kₘ is the Michaelis constant of the enzyme for the substrate (must be determined in a separate experiment).

    • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by measuring reaction rates at multiple substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[19]

PART 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or very low enzyme activity in control wells 1. Inactive enzyme due to improper storage or handling.[20] 2. Incorrect buffer pH or composition.1. Use a fresh aliquot of enzyme. Verify storage conditions (-80°C). 2. Prepare fresh buffer and confirm the pH.
High background signal in blank wells 1. Spontaneous hydrolysis of pNPA substrate. 2. Contaminated buffer or water.1. Always prepare pNPA solution fresh before use.[13] 2. Use high-purity water and filtered buffers.
Inhibitor shows no activity 1. Inhibitor is insoluble in the assay buffer.[20] 2. Compound degradation. 3. Tested concentrations are too low.1. Check for precipitation in the wells. Ensure final DMSO is sufficient for solubility but does not exceed 1-2%. 2. Verify compound integrity (e.g., via LC-MS). Use a fresh stock. 3. Test a wider and higher range of concentrations.
High variability between replicate wells 1. Pipetting errors.[14] 2. Incomplete mixing in wells. 3. Air bubbles in wells.1. Use calibrated pipettes. Prepare a master mix for common reagents. 2. Gently tap or use an orbital shaker to mix the plate after additions. 3. Be careful during reagent dispensing to avoid bubbles.[14]
Data does not fit a sigmoidal curve 1. Tested concentration range is too narrow. 2. Compound interference with absorbance reading.1. Widen the concentration range to establish clear top and bottom plateaus. 2. Run a control with the inhibitor and substrate but no enzyme to check for interference.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. Available at: [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. (2017). Taylor & Francis Online. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Available at: [Link]

  • Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors. (2013). Oxford Academic. Available at: [Link]

  • Kinetics of CO2 excretion and intravascular pH disequilibria during carbonic anhydrase inhibition. (1998). Journal of Applied Physiology. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews International. Available at: [Link]

  • Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. (2012). Taylor & Francis Online. Available at: [Link]

  • Human Carbonic Anhydrase Inhibitors. (2025). ACS Publications. Available at: [Link]

  • Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. (2013). PubMed. Available at: [Link]

  • What are CAs inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • Carbonic anhydrase, its inhibitors and vascular function. (n.d.). Frontiers. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Available at: [Link]

  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. (2015). ResearchGate. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021). ResearchGate. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (n.d.). PMC. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Available at: [Link]

  • 3-bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide. (n.d.). PubChem. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). IMR Press. Available at: [Link]

  • (PDF) Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2025). ResearchGate. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

purification of 3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide by column chromatography

Application Note: Chromatographic Isolation and Purification of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide Target Molecule Profile Before designing a chromatographic method, it is critical to analyze the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Isolation and Purification of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Target Molecule Profile

Before designing a chromatographic method, it is critical to analyze the physicochemical properties of the target intermediate. 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a highly functionalized heterocycle frequently utilized in medicinal chemistry and drug discovery pipelines[1].

PropertyValue / Description
Chemical Name 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS Registry Number 1564807-86-8[1]
Molecular Formula C5H8BrN3O2S[1]
Molecular Weight 254.10 g/mol [1]
Structural Features Pyrazole core (UV active), Bromo substituent (lipophilic), Sulfonamide group (highly polar, strong H-bond donor/acceptor)
Chromatographic Liability High propensity for peak tailing and irreversible adsorption on bare silica due to the primary sulfonamide moiety[2].

Mechanistic Impediments & Chromatographic Causality

The purification of sulfonamide-bearing heterocycles presents a unique set of thermodynamic challenges in normal-phase chromatography. As an Application Scientist, one must move beyond trial-and-error solvent mixing and understand the underlying molecular interactions.

The Silanol Effect: Standard normal-phase stationary phases consist of porous silica gel (SiO2) populated with surface silanol (-SiOH) groups. The sulfonamide group (-SO2NH2) acts as a potent hydrogen bond networker. When introduced to the column, the sulfonamide protons donate hydrogen bonds to the silanol oxygens, while the sulfonyl oxygens accept hydrogen bonds from the silanol protons. This dual-interaction creates a high-affinity binding state[2]. Macroscopically, this manifests as severe peak tailing, band broadening, and poor resolution from structurally analogous impurities.

Strategic Resolution via Solvent Causality: To break this thermodynamic trap, the mobile phase must actively compete for the silanol active sites. A standard Hexane/Ethyl Acetate system often lacks the hydrogen-bonding capacity to efficiently displace the sulfonamide. Instead, a Dichloromethane (DCM) and Methanol (MeOH) binary system is required[3]. DCM provides excellent solvation for the lipophilic pyrazole core, while the protic nature of MeOH acts as a competitive modifier. The hydroxyl group of methanol preferentially binds to the silanol sites, effectively "deactivating" the column in real-time and allowing the sulfonamide to elute in a sharp, concentrated band. However, MeOH concentration must be strictly kept below 10% to prevent the dissolution of the silica gel itself[3].

The Necessity of Dry Loading: Because 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits disparate solubility (soluble in polar solvents, insoluble in non-polar starting mobile phases), liquid loading will cause the compound to precipitate at the column head[2]. This "crash out" effect destroys the theoretical plates of the column. Dry loading—adsorbing the crude mixture onto a sacrificial layer of silica—ensures a uniform, kinetically favorable dissolution into the mobile phase as the run begins[2].

Self-Validating Experimental Protocol

This protocol utilizes positive air pressure flash chromatography[4] and incorporates self-validating quality control steps to ensure the integrity of the target molecule.

Phase 1: Stability & Mobile Phase Validation (2D TLC)

Sulfonamides can occasionally degrade on acidic silica[2]. Before committing the entire batch, validate stability:

  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel 60 F254 TLC plate.

  • Develop the plate in 5% MeOH in DCM .

  • Dry the plate thoroughly, rotate it 90 degrees, and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). All spots must lie on a perfect diagonal line. Any spots appearing off the diagonal indicate that the compound is degrading on the silica gel[2]. If degradation is observed, switch to triethylamine-deactivated silica.

Phase 2: Matrix Preparation (Dry Loading)
  • Dissolve the crude 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide in a minimal volume of Acetone or a 1:1 DCM/MeOH mixture in a round-bottom flask[2].

  • Add dry silica gel (40-63 µm) to the flask at a mass ratio of 1:3 (Crude Mass : Silica Mass)[2].

  • Attach to a rotary evaporator and carefully remove the solvent under reduced pressure (30-40 °C water bath) until a dry, free-flowing powder is achieved[2]. Caution: Do not over-bake; ensure no solvent bumps occur.

Phase 3: Flash Elution Execution
  • Column Packing: Slurry-pack a flash column with bare silica gel using 100% DCM. Ensure the bed is perfectly level.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat surface of the packed column bed. Top with a 1 cm protective layer of clean sea sand to prevent bed disturbance.

  • Elution Gradient: Apply positive air pressure[4] to achieve a flow rate appropriate for your column diameter (e.g., 20-30 mL/min for a 40g column). Execute the following gradient:

    • Column Volumes (CV) 1-3: 100% DCM (Washes away highly lipophilic impurities).

    • CV 4-7: 2% MeOH in DCM.

    • CV 8-12: 5% MeOH in DCM (Target compound typically elutes here).

  • Fraction Collection & Analysis: Collect 15-20 mL fractions. Spot every third fraction on a TLC plate. Pool fractions containing the pure UV-active spot corresponding to the target Rf (~0.3 in 5% MeOH/DCM). Evaporate under reduced pressure to yield the purified solid.

Quantitative Data & Optimization

Table 1: Mobile Phase Gradient Profile

Column Volume (CV) % Dichloromethane (DCM) % Methanol (MeOH) Purpose
0 - 3 100% 0% Elution of non-polar byproducts (e.g., unreacted brominating agents).
4 - 7 98% 2% Conditioning of silica silanol groups; elution of moderately polar impurities.
8 - 12 95% 5% Displacement and elution of the target pyrazole sulfonamide.

| 13 - 15 | 90% | 10% | Column flush (Do not exceed 10% MeOH)[3]. |

Table 2: Troubleshooting Matrix

Observation Mechanistic Cause Corrective Action
Compound streaks across multiple fractions Insufficient H-bond competition from the mobile phase[2]. Increase MeOH concentration by 1-2%, or add 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanols[3].
Compound fails to elute (Rf = 0) Mobile phase lacks sufficient polarity to break sulfonamide-silica interactions[2]. Transition to a Reverse-Phase C18 system using a Water/Acetonitrile gradient[2].

| High backpressure during run | Fines from the dry-loading silica have clogged the column frit. | Ensure dry loading silica is >40 µm. Reduce air pressure; if unresolved, repack column. |

Visualizations

Workflow N1 1. Crude Synthesis Mixture (Contains Target + Impurities) N2 2. Dry Loading Preparation (Adsorption onto Silica Gel) N1->N2 N3 3. Flash Chromatography (Positive Air Pressure) N2->N3 N4 4. Gradient Elution (DCM to 5% MeOH/DCM) N3->N4 N5 5. Fraction Collection & Self-Validating TLC N4->N5 N6 6. Pure 3-Bromo-1,5-dimethyl- 1H-pyrazole-4-sulfonamide N5->N6

Caption: Step-by-step workflow for the normal-phase purification of the pyrazole sulfonamide derivative.

Caption: Mechanistic resolution of peak tailing using a polar modifier to disrupt silanol-sulfonamide interactions.

References

  • Phenomenex. "Flash Chromatography: Principles & Applications." Phenomenex, 2025. Available at: [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography." University of Rochester Chemistry, 2025. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis and Evaluation of Pyrazole-Sulfonamides for Human African Trypanosomiasis

Introduction: The Imperative for New Anti-Trypanosomal Agents Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] This d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for New Anti-Trypanosomal Agents

Human African Trypanosomiasis (HAT), or sleeping sickness, is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei.[1] This disease is fatal if left untreated.[2] The current therapeutic options are limited, often associated with severe toxicity, and face the growing challenge of drug resistance.[1] This landscape creates an urgent need for the discovery and development of new, safer, and more effective trypanocidal drugs.

The pyrazole-sulfonamide scaffold has emerged as a highly promising starting point for novel HAT therapies.[3][4] Compounds from this class have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme essential for the viability of the parasite.[5][6] Inhibition of TbNMT disrupts the myristoylation of a range of proteins critical for parasite survival and virulence. This guide provides a detailed, experience-driven framework for the synthesis, characterization, and biological evaluation of novel pyrazole-sulfonamide derivatives in the context of early-stage drug discovery for HAT.

Part A: Chemical Synthesis of Pyrazole-4-Sulfonamides

The core principle behind the synthesis of the target compounds is a nucleophilic substitution reaction between a pyrazole-4-sulfonyl chloride intermediate and a desired amine. This approach offers a robust and modular route to generate a diverse library of analogs for structure-activity relationship (SAR) studies.[7][8]

Workflow for Synthesis and Purification

The overall process involves the synthesis of the key sulfonyl chloride intermediate followed by its coupling with an amine and subsequent purification.

G cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction cluster_2 Purification & Characterization A 1,3,5-Trimethyl-1H-pyrazole C 1,3,5-Trimethyl-1H-pyrazole- 4-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E Reaction in DCM with Base (e.g., DIPEA) C->E D Primary/Secondary Amine (R1R2NH) D->E F Crude Pyrazole-Sulfonamide E->F Stir 16h at RT G Aqueous Workup F->G H Column Chromatography (Silica Gel) G->H I Pure Pyrazole-Sulfonamide H->I J Characterization (NMR, MS, HPLC) I->J

Caption: General workflow for the synthesis of pyrazole-sulfonamides.

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol details the synthesis of the key electrophilic intermediate. The reaction must be performed under anhydrous conditions and with extreme caution due to the reactive nature of chlorosulfonic acid.

Materials & Reagents:

Reagent/Material Grade Supplier
1,3,5-Trimethyl-1H-pyrazole ≥97% Sigma-Aldrich
Chlorosulfonic acid ≥99% Sigma-Aldrich
Thionyl chloride ≥99% Sigma-Aldrich
Chloroform (anhydrous) ≥99.8% Sigma-Aldrich
Round-bottom flask - VWR
Magnetic stirrer & stir bar - VWR
Ice bath - -

| Addition funnel | - | VWR |

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Initial Cooldown: Add 1,3,5-trimethyl-1H-pyrazole (1 equivalent) to the flask and place it in an ice bath to cool to 0 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (3 equivalents) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Thionyl Chloride Addition: Add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to 60 °C for 4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This step is highly exothermic and must be done with caution in a fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can often be used in the next step without further purification.

Protocol 2: General Procedure for Pyrazole-Sulfonamide Synthesis

This protocol describes the coupling of the sulfonyl chloride intermediate with a representative amine.[7][8]

Materials & Reagents:

Reagent/Material Grade Supplier
Pyrazole-4-sulfonyl chloride - Synthesized in Protocol 1
2-Phenylethylamine (Example) ≥99% Sigma-Aldrich
Diisopropylethylamine (DIPEA) ≥99% Sigma-Aldrich
Dichloromethane (DCM) Anhydrous Sigma-Aldrich
Saturated NaHCO₃ solution - -
Brine - -
Anhydrous MgSO₄ - Sigma-Aldrich

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

Procedure:

  • Amine Solution: Dissolve the amine (e.g., 2-phenylethylamine, 1.05 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM (5 mL per mmol of sulfonyl chloride) in a round-bottom flask under a nitrogen atmosphere.

  • Sulfonyl Chloride Addition: Add a solution of pyrazole-4-sulfonyl chloride (1 equivalent) in anhydrous DCM dropwise to the amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 16 hours at room temperature.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-sulfonamide.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Biological Evaluation of Synthesized Compounds

A critical component of the drug discovery process is the systematic evaluation of the synthesized compounds for their biological activity and selectivity. The following protocols outline a standard cascade for testing anti-trypanosomal efficacy and host cell cytotoxicity.

Screening Cascade for Hit Identification and Validation

The workflow prioritizes compounds based on their potency against the parasite and their safety profile against a mammalian cell line.

G A Synthesized Compound Library B Primary Screen: Anti-T. brucei Assay (Resazurin) A->B C Determine IC50 Value B->C D Potency Check: IC50 < 1 µM? C->D E Counter Screen: Mammalian Cytotoxicity (e.g., HEK293) D->E Yes J Discard (Inactive) D->J No F Determine CC50 Value E->F G Calculate Selectivity Index (SI = CC50 / IC50) F->G H Selectivity Check: SI > 100? G->H I Validated Hit (Potent & Selective) H->I Yes K Discard (Toxic) H->K No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole-Based Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of pyrazole-derived hits and leads.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of pyrazole-derived hits and leads. Pyrazoles are privileged scaffolds in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents. However, their high degree of planarity and strong intermolecular hydrogen-bonding capabilities often result in highly stable crystal lattices, making them notoriously difficult to dissolve in aqueous media.

This guide provides field-proven diagnostic workflows, medicinal chemistry strategies, and formulation protocols to help you overcome these solubility bottlenecks without compromising the scientific integrity of your assays.

Diagnostic Workflow: Identifying the Root Cause

Before applying a fix, you must diagnose why your pyrazole is insoluble. Solubility is governed by two main thermodynamic barriers: the energy required to break the solid-state crystal lattice, and the energy required to solvate the molecule in water.

DiagnosticFlow Start Analyze Pyrazole Solubility Issue CheckProps Evaluate Physicochemical Properties (Tm & cLogP) Start->CheckProps HighTm High Tm (>200°C) Low/Mod cLogP CheckProps->HighTm Lattice Energy Dominates HighLogP Low Tm (<150°C) High cLogP (>4) CheckProps->HighLogP Hydrophobicity Dominates SolidState Solid-State Limited (Strong H-Bonding/Pi-Stacking) HighTm->SolidState Solvation Solvation Limited (High Lipophilicity) HighLogP->Solvation MedChem1 Action: Disrupt Planarity, N-Methylation, Add sp3 SolidState->MedChem1 MedChem2 Action: Add Ionizable Groups, Decrease cLogP Solvation->MedChem2

Diagnostic decision tree for identifying and resolving pyrazole solubility limitations.

FAQ Section 1: Structural Modification (Medicinal Chemistry)

Q: My pyrazole hit has nanomolar potency but precipitates in buffer. How can I modify the structure without losing activity?

A: If your compound is solid-state limited (high melting point), the issue is likely strong intermolecular hydrogen bonding between the N-H of one pyrazole ring and the N= of another, combined with π−π stacking.

  • Disrupting Planarity: Introduce sp3 hybridized carbons or bulky substituents at the ortho-position of adjacent phenyl rings to force the molecule out of planarity. This disrupts the crystal packing, lowering the melting point and improving solubility.

  • cLogD Optimization: If the compound is solvation-limited (highly lipophilic), you must lower the cLogD. Introduce solubilizing groups such as morpholine, piperazine, or terminal carboxylic acids. As demonstrated in the optimization of , tuning the cLogD at solvent-exposed regions (like the 4-ethoxyphenyl moiety) can drastically improve aqueous solubility to levels suitable for topical or systemic administration while retaining nanomolar potency.

FAQ Section 2: Formulation Strategies

Q: I have a late-stage pyrazole candidate and cannot modify its structure further. What are the best formulation strategies for in vivo dosing?

A: When structural modification is off the table, you must rely on excipients to lower the thermodynamic barrier to solvation.

  • Cosolvents & Surfactants: A standard approach is using a vehicle like 5-10% DMSO, 40% PEG400, and 5% Tween-80. The PEG400 acts as a dielectric modifier, while Tween-80 forms micelles that encapsulate the lipophilic pyrazole.

  • Cyclodextrins: For highly planar pyrazoles, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The hydrophobic cavity of the cyclodextrin shields the pyrazole from water, while the hydrophilic exterior maintains aqueous solubility.

  • Nanotechnological Approaches: For extremely recalcitrant pyrazoles, physical encapsulation in nanoparticles is required. Recent studies on the antiproliferative pyrazole CR232 demonstrated that can increase aqueous solubility by over 1700-fold without using harmful organic solvents.

Data Presentation: Formulation Efficacy Comparison

The following table summarizes the expected solubility enhancement and mechanistic action of various formulation strategies for pyrazole derivatives.

Formulation StrategyPrimary Mechanism of ActionTypical Fold-EnhancementProsCons
Cosolvent (PEG400/PG) Lowers dielectric constant of the aqueous vehicle.10x - 50xEasy to prepare; standard for early in vivo PK.High osmolality; potential for tissue irritation.
Cyclodextrins (HP- β -CD) Host-guest inclusion complexation (shielding).50x - 500xExcellent biocompatibility; prevents precipitation upon dilution.Requires size/shape compatibility with the CD cavity.
Liposomes (SUVs) Intercalation into the lipid bilayer.~1700xProlonged release kinetics; biocompatible.Complex preparation; requires extrusion/sonication.
Dendrimers (G5K) Physical encapsulation within hydrophobic internal voids.~2300xMassive solubility gains; high drug loading capacity.Expensive excipients; complex release profiles.
Protocol 1: Preparation of HP- β -CD Inclusion Complexes

This protocol ensures the thermodynamic stabilization of the pyrazole within the cyclodextrin cavity, preventing premature nucleation.

  • Preparation of the Host Solution: Dissolve HP- β -CD powder in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20% (w/v). Stir at 37°C until completely clear.

  • Compound Solubilization: Dissolve your pyrazole compound in a minimal volume of anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation (Critical Step): Do not add the DMSO stock to the aqueous buffer rapidly. Rapid addition causes localized zones of low solvent capacity, leading to irreversible pyrazole precipitation. Instead, place the pyrazole DMSO stock in a vial on a vortex mixer. While vortexing vigorously, add the 20% HP- β -CD solution dropwise.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 25°C for 2 hours. This provides the activation energy required for the pyrazole to partition out of the bulk solvent and into the cyclodextrin cavity.

  • Validation: Filter the resulting solution through a 0.22 µm sterile syringe filter to remove any uncomplexed, precipitated compound. Quantify the final concentration via LC-MS or UV-Vis.

FAQ Section 3: Assay & Analytical Troubleshooting

Q: My compound crashes out when diluted from a DMSO stock into my in vitro biochemical assay buffer. How do I prevent this and accurately measure its solubility?

A: This is known as the "solvent-shift" effect. When a highly concentrated DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the pyrazole can solvate, causing immediate supersaturation and precipitation. To mitigate this, keep the final DMSO concentration 1%, perform intermediate serial dilutions in DMSO rather than buffer, and empirically determine the compound's kinetic solubility before running your assay.

KineticAssay Stock 1. DMSO Stock (10 mM) Dilution 2. Serial Dilution (in DMSO) Stock->Dilution Buffer Buffer Dilution->Buffer Incubate 4. Incubation (2h, 25°C, Shaking) Buffer->Incubate Read 5. Nephelometry (Absorbance 650nm) Incubate->Read

Step-by-step workflow for the kinetic solubility assay using nephelometry.

Protocol 2: Self-Validating Kinetic Solubility Assay (Nephelometry)

This protocol utilizes nephelometry (light scattering) to detect the exact concentration at which the pyrazole begins to precipitate . We measure absorbance at 650 nm because pyrazole aromatic systems typically do not absorb light at this wavelength; therefore, any detected "absorbance" is strictly due to light scattering caused by insoluble particles.

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazole in anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate.

  • Buffer Addition: Add 198 µL of the target aqueous buffer (e.g., PBS) to each well. Self-Validation Step: You must include a vehicle control well containing 2 µL of pure DMSO and 198 µL of buffer to establish the baseline light scattering of the solvent system.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow supersaturated states to precipitate.

  • Measurement: Read the plate on a microplate reader at an absorbance of 650 nm.

  • Analysis: Plot the concentration versus absorbance. The kinetic solubility limit is defined as the highest concentration of the pyrazole that does not show a statistically significant increase in absorbance (turbidity) compared to the DMSO-only vehicle control.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ACS Publications. URL:[Link]

  • Successful Dendrimer and Liposome-Based Strategies to Solubilize an Antiproliferative Pyrazole Otherwise Not Clinically Applicable. Nanomaterials (MDPI) / PubMed Central. URL:[Link]

Optimization

Technical Support Center: Purification of Bromo-Substituted Heterocyclic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of bromo-substituted heterocyclic compounds. The inherent reactivity of the C-Br bond, combined with the diverse electronic properties of heterocyclic systems, presents unique purification hurdles. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful purification campaign.

Q1: My bromo-substituted heterocycle appears to be degrading during purification. What are the most common causes and how can I prevent this?

A1: Degradation is a primary challenge, often manifesting as debromination or decomposition of the heterocyclic ring. The stability of your compound is paramount and is influenced by several factors.

  • Debromination: The carbon-bromine bond can be labile under certain conditions. Reductive debromination can be catalyzed by residual metals (e.g., palladium from a preceding cross-coupling reaction) or promoted by certain bases or nucleophiles.[1][2][3][4] To mitigate this, ensure thorough removal of metal catalysts before purification and use the mildest possible pH conditions during workup and chromatography.

  • Acid/Base Sensitivity: Heterocyclic rings, particularly those containing nitrogen, can be sensitive to pH extremes. Standard silica gel is acidic (pH ~4-5) and can cause degradation of acid-labile compounds or strong, irreversible binding of basic heterocycles.[5] Consider deactivating the silica with a basic modifier or using an alternative stationary phase.

  • Light and Air Sensitivity: Some bromo-heterocycles are sensitive to oxidation or are photolabile. If you suspect this, perform purification steps under an inert atmosphere (Nitrogen or Argon) and protect your sample from light by wrapping flasks in aluminum foil.[5]

Q2: How do I choose the best primary purification technique for my crude bromo-heterocycle?

A2: The optimal technique depends on the physical state of your compound, the nature of the impurities, and the scale of your reaction. A preliminary Thin Layer Chromatography (TLC) analysis is an indispensable first step to assess the complexity of the crude mixture.[6]

  • Crystallization: This is the most efficient method for solid compounds with relatively minor impurities (<10%). It is cost-effective and scalable. Success hinges on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room or colder temperatures.[7]

  • Flash Column Chromatography: This is the workhorse for separating complex mixtures, isomers, or removing impurities with similar polarity to the product.[8][9] It offers high resolution but is more time-consuming and solvent-intensive than crystallization.

  • Distillation: For liquid bromo-heterocycles that are thermally stable, vacuum distillation can be highly effective, especially for removing non-volatile impurities.[8]

Below is a decision-making workflow to guide your choice.

G start Crude Bromo-Heterocycle tlc Perform TLC Analysis start->tlc is_solid Is the product solid? tlc->is_solid is_complex Is the impurity profile complex? (e.g., isomers, close spots) is_solid->is_complex Yes is_thermally_stable Is the product liquid & thermally stable? is_solid->is_thermally_stable No cryst Attempt Crystallization is_complex->cryst No chrom Perform Flash Column Chromatography is_complex->chrom Yes distill Perform Vacuum Distillation is_thermally_stable->distill Yes re_eval Re-evaluate / Use combination of techniques is_thermally_stable->re_eval No

Caption: Initial Purification Strategy Selection Workflow.

Q3: What are the most common impurities I should anticipate from a bromination reaction?

A3: The impurity profile is highly dependent on the synthetic route, but common culprits include:

  • Unreacted Starting Material: Incomplete reaction is a frequent issue.[5]

  • Over-brominated Products: Di- or poly-brominated species can form if the reaction is not carefully controlled.[1][5] This is especially true for activated heterocyclic systems.

  • Isomeric Products: Bromination can sometimes occur at multiple positions on the heterocyclic ring, leading to constitutional isomers that can be very difficult to separate.[1][5]

  • Debrominated Byproducts: The bromo-substituent can be lost during the reaction or workup.[5]

  • Hydrolyzed Byproducts: If using a brominating agent like N-Bromosuccinimide (NBS), succinimide is a common byproduct.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is powerful but prone to issues. This guide addresses the most frequent problems.

Issue 1: My compound is decomposing or streaking badly on the silica gel column.

  • Potential Cause: Acidity of Silica Gel

    • The "Why": Standard silica gel has acidic silanol groups (Si-OH) on its surface. For basic heterocycles (e.g., pyridines, imidazoles), this can lead to strong acid-base interactions, resulting in irreversible adsorption (streaking) or acid-catalyzed decomposition.[5][6]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the more polar solvent component (e.g., methanol).[6]

    • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a more inert or basic stationary phase.[5][6]

Stationary PhaseTypeBest ForConsiderations
Silica Gel AcidicNeutral or weakly basic compounds.Most common and cost-effective. Can cause degradation of sensitive compounds.
Deactivated Silica NeutralizedAcid-sensitive or basic compounds.Prepared by adding a base (e.g., Et₃N) to the eluent.
Alumina (Basic/Neutral) Basic or NeutralGood alternative for acid-sensitive and basic compounds.[5]Activity grade is important; can sometimes be too retentive.
Reverse-Phase (C18) Non-polarCompounds that are too polar for normal phase or are more soluble in polar solvents.[5]Uses polar eluents (e.g., water/acetonitrile).

Issue 2: I cannot separate my desired bromo-heterocycle from an impurity (e.g., an isomer).

  • Potential Cause: Insufficient Selectivity of the Mobile Phase

    • The "Why": Isomers often have very similar polarities, making their separation difficult.[5] The chosen solvent system may not be interacting differently enough with the compounds to achieve separation.

    • Solution 1: Optimize the Solvent System. Systematically screen different solvent systems using TLC. If a hexane/ethyl acetate system fails, try a system with different selectivity, such as dichloromethane/methanol or toluene/acetone. The goal is to maximize the difference in Rf values (ΔRf).[6]

    • Solution 2: Reduce the Elution Strength. A lower Rf value on TLC (e.g., 0.15-0.20 for the product) often translates to better separation on the column, as the compounds spend more time interacting with the stationary phase. This will require more solvent but can significantly improve resolution.[10]

    • Solution 3: Switch Chromatography Mode. If normal phase fails, reverse-phase chromatography can often separate isomers due to different partitioning mechanisms based on hydrophobicity.

G start Poor Separation in Column Chromatography cause1 Cause: Inappropriate Solvent System start->cause1 cause2 Cause: Compound Instability (Streaking/Degradation) start->cause2 cause3 Cause: Column Overloading start->cause3 sol1a Optimize solvent ratio (Target Rf ~0.2) cause1->sol1a sol2a Add basic modifier to eluent (e.g., 0.5% Et3N) cause2->sol2a sol3a Reduce sample load (1-5% of silica mass) cause3->sol3a sol1b Try different solvent system (e.g., DCM/MeOH) sol1a->sol1b sol1c Switch to Reverse-Phase (C18) sol1b->sol1c sol2b Switch to Alumina or Reverse-Phase (C18) sol2a->sol2b sol3b Use a larger diameter column sol3a->sol3b

Caption: Troubleshooting Workflow for Column Chromatography.

Troubleshooting Guide: Crystallization

Crystallization can be a powerful and economical purification method if optimized correctly.

Issue 1: My compound "oils out" instead of forming crystals.

  • Potential Cause 1: Solution is too Supersaturated or Cooled too Quickly.

    • The "Why": When a solution is highly concentrated or cooled too rapidly, the molecules may not have enough time to align into an ordered crystal lattice, instead crashing out as a liquid phase (oil).

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can promote slow cooling.[6]

  • Potential Cause 2: Presence of Impurities.

    • The "Why": Impurities can inhibit crystal nucleation and growth.

    • Solution 1: Scratch the Flask. Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[6]

    • Solution 2: Add a Seed Crystal. If you have a small amount of pure material, adding a single tiny crystal can induce crystallization.[6]

    • Solution 3: Preliminary Purification. If the crude material is very impure, a rapid filtration through a small plug of silica gel (a "quick plug") to remove polar impurities might be necessary before attempting crystallization.[6]

Issue 2: My recovery is very low after crystallization.

  • Potential Cause 1: Using too Much Solvent.

    • The "Why": The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent means that a significant portion of your product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] After filtering the crystals, you can try to concentrate the mother liquor (the remaining solution) by evaporation and cool it again to obtain a second crop of crystals, which may require re-purification.[6]

  • Potential Cause 2: Significant Product Solubility in Cold Solvent.

    • The "Why": The ideal solvent is one in which your compound has very low solubility when cold.

    • Solution 1: Cool to a Lower Temperature. After cooling to room temperature, place the flask in an ice bath or even a freezer (if the solvent won't freeze) to maximize crystal formation.[6]

    • Solution 2: Change the Solvent System. Find a solvent in which your compound is less soluble when cold. A co-solvent system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is not) can be very effective. Dissolve the compound in a minimum of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy, then re-heat to clarify and cool slowly.[6][11]

Protocols and Analytical Methods

Protocol 1: Deactivating Silica Gel for Flash Chromatography

This protocol is for purifying basic or acid-sensitive bromo-heterocyclic compounds.

  • Prepare the Eluent: Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5% v/v.

  • Prepare the Slurry: In a fume hood, add the dry silica gel to a beaker. Add the base-modified eluent and stir to create a uniform slurry. The amount of eluent should be enough to make the slurry pourable.

  • Pack the Column: Pour the slurry into the chromatography column. Use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.

  • Equilibrate: Run at least 2-3 column volumes of the base-modified eluent through the packed column to ensure the entire stationary phase is equilibrated before loading your sample.

  • Load and Run: Load your sample (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica) and run the chromatography as usual with the base-modified eluent.

Purity Assessment: A Comparative Overview

Once purified, the identity and purity of the compound must be confirmed. A combination of techniques often provides the most comprehensive profile.[12]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[12]Signal intensity is directly proportional to the number of nuclei, allowing for direct purity assessment against a certified standard.[12]
Best For A broad range of compounds, including non-volatile and thermally labile ones.[13]Volatile and thermally stable compounds.[14]Highly accurate purity assignment without needing a specific reference standard of the analyte itself.[12]
Typical Purity Range 98.0% - 102.0%[12]98.0% - 102.0%[12]95.0% - 100.5%[12]
Key Advantage High resolution and versatility for a wide range of bromo-heterocycles.[15]Excellent for separating volatile isomers and identifying residual solvents.A primary method that provides a direct purity value without response factor correction.[12]
References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Crude 2-Bromo-3-methylbenzofuran.
  • BenchChem. (2025). Purification challenges for bromoquinoline compounds.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
  • Ramanathan, A., & Jimenez, L. S. (2010). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • BenchChem. (2025). troubleshooting common impurities in heptacosane, 14-bromo- samples.
  • ResearchGate. (n.d.).
  • PubMed. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules.
  • Senieer. (n.d.).
  • Reddit. (2018).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • Fu, G. C. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Sharma, G. V. M., & Reddy, K. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Sulfonamide Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the production of pyrazole sulfonamides. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of pyrazole sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthesis from the laboratory bench to pilot plant or manufacturing scales. Scaling up is not merely about using larger flasks; it involves overcoming fundamental chemical and engineering challenges that can impact yield, purity, safety, and reproducibility. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Section 1: Critical Safety Considerations in Scale-Up

Transitioning to a larger scale fundamentally alters the safety profile of a chemical process. What is manageable at 100 grams can become a significant hazard at 10 kilograms. A thorough hazard analysis should always be the first step.[1]

Q: What are the primary safety hazards to consider when scaling up pyrazole sulfonamide synthesis?

A: The synthesis of pyrazole sulfonamides involves several inherent risks that are magnified upon scale-up. You must prioritize the following:

  • Exothermic Reactions: Both the pyrazole ring formation (cyclization) and the sulfonylation step can be exothermic.[2][3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient.[2][3] This can lead to a runaway reaction.

    • Mitigation: Implement robust temperature control using jacketed reactors. For highly exothermic steps, utilize a semi-batch process where one reagent is added slowly and controllably to manage the rate of heat generation.[4] Continuous monitoring of the internal reaction temperature is mandatory.

  • Hazardous Reagents:

    • Hydrazine and its Derivatives (e.g., Phenylhydrazine): These are common starting materials for pyrazole synthesis and are often toxic and potentially carcinogenic.[2] Hydrazines can also be sensitive to air and light, leading to decomposition.[5]

    • Chlorosulfonic Acid & Thionyl Chloride: Often used to create the sulfonyl chloride intermediate, these reagents are highly corrosive, toxic, and react violently with water.[6][7] The use of such hazardous materials requires specialized handling equipment and stringent safety protocols.

    • Diazonium Salts: If your synthetic route involves diazotization, be aware that diazonium species can be explosive.[3] These reactions must be kept at low temperatures (typically below 5°C) to prevent decomposition and dangerous pressure buildup from nitrogen gas release.[2][3]

  • Energetic Potential: Compounds with a high nitrogen-to-carbon ratio, which can be characteristic of some pyrazole structures, may be energetic or potentially explosive.[2]

    • Mitigation: A thermal stability analysis of all intermediates and the final product using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is strongly recommended before proceeding to a large scale.[2]

Section 2: Reaction-Specific Challenges & Troubleshooting

This section is divided into the two core transformations: the formation of the pyrazole ring and the subsequent sulfonamide coupling.

2.1 Pyrazole Ring Formation (e.g., Knorr Synthesis)

The condensation of a hydrazine with a 1,3-dicarbonyl compound is a common and effective method for creating the pyrazole core.[5] However, issues frequently arise during scale-up.

Q: My yield dropped significantly when I scaled the pyrazole synthesis. What should I investigate?

A: This is a classic scale-up problem. The root cause often lies in one of the following areas, which can be systematically investigated.

  • Cause 1: Reagent Quality & Stability: Hydrazine derivatives can degrade upon storage, especially if exposed to air or light.[5] What works on a small scale with a fresh bottle may fail on a larger scale with material from a bulk container.

    • Solution: Always use fresh, high-purity hydrazine. If possible, distill or purify the reagent before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent air oxidation of the hydrazine.[5]

  • Cause 2: Inefficient Mixing & Heat Transfer: Inadequate agitation in a large reactor leads to concentration and temperature gradients.[4] This means some parts of the mixture may be too cold (incomplete reaction) while others are too hot (side product formation).

    • Solution: Ensure the reactor is equipped with an appropriately designed impeller and that the stirring speed is sufficient for the viscosity and volume of the reaction mixture. Monitor for exotherms and adjust addition rates or cooling accordingly.[4]

  • Cause 3: Incomplete Reaction: Simply extending the reaction time from the lab protocol may not be sufficient.

    • Solution: Implement in-process controls (IPC) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and confirm the reaction has reached completion before proceeding with work-up.[2][5]

Q: I'm getting a mixture of regioisomers. How can I improve selectivity on a larger scale?

A: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyls.[5] The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons.[5]

  • Solution: Regioselectivity is often highly dependent on reaction conditions.

    • pH Control: The use of an acid or base catalyst can significantly influence which carbonyl is more reactive.[5] What was implicitly controlled by the solvent grade in the lab may need explicit control on scale.

    • Temperature: Perform temperature screening studies. Sometimes, running the reaction at a lower temperature for a longer time can favor the formation of the thermodynamically more stable isomer.

    • Solvent: The polarity and protic/aprotic nature of the solvent can influence the transition state of the cyclization. Screen alternative solvents like ethanol, propanol, or DMF, as these are commonly effective.[5]

2.2 Sulfonamide Formation

The reaction between a sulfonyl chloride and an amine is the most common method for forming the sulfonamide bond.[8]

Q: My sulfonylation reaction is sluggish and gives low conversion at scale. Why?

A: The primary culprits are often the stability of the sulfonyl chloride and the reaction conditions.

  • Cause 1: Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture.[8] Any water present in the amine, solvent, or glassware will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid.[8][9]

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. If the amine starting material is a salt (e.g., hydrochloride), ensure the free-basing procedure is thorough and the resulting solution is dry. Using a fresh or newly purified sulfonyl chloride is critical.[8]

  • Cause 2: Sub-optimal Conditions:

    • Solution: If the amine is weakly nucleophilic (e.g., electron-deficient), you may need to increase the reaction temperature.[8] Consider screening different bases; while pyridine or triethylamine are common, a stronger, non-nucleophilic base might be required.[7][8] Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times compared to conventional heating, though this is more applicable to smaller, specialized reactors.[10]

Q: I'm observing a significant amount of a di-sulfonated byproduct. How can I prevent this?

A: Di-sulfonylation occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride.[8]

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry. Use a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine.[8]

    • Reverse Addition: Instead of adding the sulfonyl chloride to the amine, consider adding the amine solution to the sulfonyl chloride solution. This ensures that the sulfonyl chloride is never in large excess relative to the unreacted amine.

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of the second sulfonylation reaction relative to the first.[8]

Section 3: Downstream Processing: Purification & Isolation Challenges

Successfully forming the product in the reactor is only half the battle. Isolation and purification are often the biggest hurdles in scaling up.

Q: My product, which was a solid in the lab, is now an oil that won't crystallize. What can I do?

A: This is a common and frustrating issue, often due to a slightly different impurity profile at scale.

  • Solution 1: Systematic Solvent Screening: Do not rely on the single solvent system that worked in the lab. Perform a systematic screen of various solvents and solvent/anti-solvent combinations to find a robust crystallization procedure.[2]

  • Solution 2: Salt Formation: If your pyrazole sulfonamide has a basic handle (like an amino group), forming a salt (e.g., hydrochloride or sulfate) can significantly improve its crystallinity and ease of handling.[2]

  • Solution 3: Slurry Washes: Before attempting a full recrystallization, try washing the crude solid or oil as a slurry in a solvent where the product has low solubility but the impurities are soluble.[4] This is a highly effective and scalable purification technique.

Q: The product is highly soluble in water, making extraction from the aqueous work-up impossible. How can I isolate it?

A: For water-soluble sulfonic acids or their salts, standard liquid-liquid extraction is often ineffective.

  • Solution: "Salting Out": The solubility of many organic salts in water can be dramatically decreased by adding a large amount of an inorganic salt like sodium chloride (NaCl).[9] This "salting out" effect can cause your product to precipitate from the aqueous layer, allowing it to be collected by filtration.[9]

Section 4: General Scale-Up Issues & Logical Frameworks

Beyond the specific chemistry, physical processes become dominant at scale. Understanding these principles is key to troubleshooting.

// Connections Mixing -> Gradients [label="leads to"]; Heat_Transfer -> Gradients [label="leads to"]; Gradients -> Side_Products [label="causes"]; Gradients -> Incomplete_Rxn [label="causes"]; Side_Products -> Low_Yield [label="results in"]; Incomplete_Rxn -> Low_Yield [label="results in"];

Low_Yield -> Reactor [style=dashed, label="addressed by"]; Low_Yield -> Addition [style=dashed, label="addressed by"]; Low_Yield -> IPC [style=dashed, label="monitored by"]; } ` Caption: Core challenges in scaling up chemical synthesis.

Section 5: Frequently Asked Questions (FAQs)
  • Q1: How do I choose the right solvent for a scaled-up reaction?

    • A: Beyond just solubility, consider safety (flash point), environmental impact, cost, and ease of removal. A solvent like dichloromethane (DCM) might be excellent in the lab but problematic on a large scale due to its volatility and environmental concerns.[7] Ethanol or 2-propanol are often better choices for scale.

  • Q2: My reaction generates a thick slurry that is difficult to stir. What should I do?

    • A: This is a common issue that can lead to poor mixing and heat transfer. Increase the solvent volume to reduce the concentration. If possible, switch to a solvent where all components remain in solution. Ensure your reactor's motor and impeller are robust enough to handle high-viscosity mixtures.

  • Q3: Can I still use column chromatography for purification at a large scale?

    • A: While possible, column chromatography is generally not ideal for large-scale production due to high solvent consumption and cost.[2] It should be considered a last resort. Focus on developing robust crystallization or precipitation methods for purification.

  • Q4: My final product color is inconsistent between batches. Why?

    • A: Discoloration is often due to trace impurities formed by oxidation or thermal decomposition.[2][5] Ensure you are using high-purity starting materials and consider performing the reaction and work-up under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially of amine-containing compounds.[2][5]

Section 6: Experimental Protocols
Protocol 1: Troubleshooting Low Yield in Pyrazole Synthesis

This workflow provides a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_workup Workup & Isolation Start Low Yield Observed Reagents 1. Verify Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Reagents->Conditions If reagents are good Hydrazine Is Hydrazine fresh? (Can degrade/oxidize) Reagents->Hydrazine Purity Are starting materials pure? (Run NMR/LCMS) Reagents->Purity Workup 3. Review Purification / Workup Conditions->Workup If yield still low Temp Adjust Temperature / Time (Monitor by IPC) Conditions->Temp Solvent Screen Solvents (e.g., EtOH, PrOH, DMF) Conditions->Solvent Catalyst Add Acid/Base Catalyst (e.g., Acetic Acid) Conditions->Catalyst End Yield Improved Workup->End If issue found & fixed Extraction Product lost during extraction? (Check aqueous layers) Workup->Extraction Crystallization Incomplete precipitation? (Cool longer, add anti-solvent) Workup->Crystallization

Protocol 2: General Procedure for Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude pyrazole sulfonamide into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating: For solvents where the solid is poorly soluble at room temperature, gently heat the mixture until the solid dissolves.

  • Cooling & Crystallization: Allow the vials that formed a solution upon heating to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

  • Anti-Solvent Test: For solvents where the product is highly soluble, begin adding a miscible anti-solvent (a solvent in which the product is insoluble, e.g., water or hexanes) dropwise until turbidity persists. Cool and observe for precipitation.

  • Evaluation: The ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. The ideal solvent/anti-solvent pair is one where the product is highly soluble in the solvent and highly insoluble in the anti-solvent.

Section 7: References
  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem Tech Support.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). ACS Publications.

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Tech Support.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (n.d.). Darcy & Roy Press.

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. BenchChem Tech Support.

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). ACS Publications.

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem Tech Support.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (n.d.). PMC.

  • Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling.

  • Roy, T., & Lee, J.-W. (2020). Synthesis of Sulfonamides and Sulfones from Vinyl Sulfones Mediated by Cyanide and N-Bromosuccinimide. Synlett, 31(05), 455–458.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (n.d.). Frontiers.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). PMC.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.

  • How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Tech Support.

  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). PMC.

  • MSD Manual Professional Edition. (n.d.). Sulfonamides - Infectious Disease.

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC.

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). PMC.

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. (2015). ACS Publications.

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PMC.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Darcy & Roy Press.

Sources

Optimization

Technical Support Center: Analytical Method Development for Pyrazole Impurities

Welcome to the technical support center dedicated to the robust development of analytical methods for resolving impurities in pyrazole compounds. This guide is designed for researchers, analytical scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust development of analytical methods for resolving impurities in pyrazole compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of impurity profiling for this important class of heterocyclic compounds.

The following sections provide in-depth, experience-based answers to common challenges, detailed troubleshooting guides, and validated experimental protocols. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every method is a self-validating system grounded in authoritative scientific principles.

Section 1: Understanding Impurities in Pyrazole Compounds

The first step in developing a successful analytical method is understanding the potential impurities that can arise during the synthesis, purification, and storage of pyrazole-containing active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs): Pyrazole Impurities

Q1: What are the most common types of impurities encountered in pyrazole synthesis?

A1: Impurities in pyrazole synthesis can be broadly categorized into four groups:

  • Starting Materials and Reagents: Unreacted starting materials, such as 1,3-dicarbonyl compounds or hydrazines, are common.[1]

  • Intermediates: Incomplete cyclization can lead to the presence of pyrazoline intermediates.[1]

  • By-products: The most challenging by-products are often regioisomers, which form when using unsymmetrical dicarbonyl compounds or substituted hydrazines.[1] These isomers can have very similar physicochemical properties, making them difficult to separate.

  • Degradation Products: Pyrazoles can degrade under stress conditions like harsh pH, oxidation, heat, or light, leading to a variety of degradants.[2][3]

Impurity Type Origin Typical Analytical Challenge
Regioisomers Synthesis with unsymmetrical precursors[1]Co-elution in chromatography; similar mass spectra.
Pyrazoline Intermediates Incomplete cyclization/aromatization[1]May be reactive/unstable; requires mild analytical conditions.
Starting Materials Incomplete reaction[1]Often have very different polarity from the API, requiring broad gradient methods.
Colored Impurities Side reactions or oxidation[1]Can interfere with UV detection at low levels; may require purification by charcoal treatment.[1]
Degradants Hydrolysis, oxidation, photolysis[2]Requires development of a "stability-indicating" method.

Section 2: HPLC/UPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorse techniques for impurity analysis of pyrazole compounds. A well-developed reversed-phase (RP) HPLC method is essential for accurate quantification and control.

Workflow for Analytical Method Development

The following diagram outlines a systematic approach to developing a robust impurity method.

MethodDevelopmentWorkflow start_node 1. Define Analytical Target Profile (ATP) - Target impurities - Required LOQ (<0.05%) - Resolution criteria (>1.5) screen_node 2. Initial Screening - pH (2-9) - Column (C18, Phenyl) - Organic Solvent (ACN, MeOH) start_node->screen_node Define goals eval1_node 3. Evaluate Screening Data - Peak shape - Retention - Selectivity screen_node->eval1_node Execute experiments optim_node 4. Optimization - Gradient slope - Temperature - Flow rate eval1_node->optim_node Select best conditions eval2_node 5. Final Method Evaluation - Forced degradation - Peak purity analysis optim_node->eval2_node Fine-tune separation validate_node 6. Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness eval2_node->validate_node Confirm stability-indicating nature

Caption: A systematic workflow for impurity method development.

FAQs: HPLC/UPLC Method Development

Q2: What is a good starting point for developing an impurity method for a new pyrazole compound?

A2: A generic, systematic screening approach is highly effective.[4] For most pyrazole compounds, which possess UV chromophores, a reversed-phase HPLC method with UV detection is the logical starting point.[4]

Table: Recommended Starting Parameters for HPLC/UPLC Method Development

Parameter Recommended Starting Condition Rationale & Expert Insight
Column C18, 100 Å, <3 µm (e.g., Eclipse XDB C18, 150x4.6mm, 5µm)[5]C18 columns provide broad applicability for moderately polar compounds like pyrazoles. Using smaller particles (UPLC) will significantly improve peak efficiency and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterPyrazoles are basic. An acidic mobile phase (pH 2-3) protonates the molecule and any residual basic silanols on the column, minimizing peak tailing.[6] Formic acid is preferred for MS compatibility.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN generally provides better peak shape and lower viscosity than MeOH. It's often the first choice. A study on a pyrazoline derivative used 0.1% TFA in water and methanol (20:80).[5][7]
Gradient 5% to 95% B over 20-30 minutesA broad gradient ensures elution of all potential impurities, from polar starting materials to non-polar by-products.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and backpressure.
Column Temp. 25-30 °C[4][5]Provides reproducible retention times. Temperature can be optimized later to improve selectivity.
Detector Photodiode Array (PDA) at 200-400 nmA PDA detector is crucial for monitoring peak purity and selecting the optimal wavelength for quantification of all components.[4]
Troubleshooting Guide: Common HPLC/UPLC Issues

Q3: My pyrazole API peak is tailing severely. What is the cause and how can I fix it?

A3: Peak tailing is a common issue for basic compounds like pyrazoles and is often caused by secondary interactions with the silica stationary phase.[6]

  • Cause 1: Silanol Interactions: Residual, acidic silanol groups on the silica backbone can interact strongly with the basic nitrogen atoms of the pyrazole ring, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like TFA or formic acid. This protonates both the pyrazole analyte (making it a single ionic species) and the silanol groups (suppressing their ionization), thus minimizing the unwanted secondary interaction.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[8]

    • Solution: Reduce the injection concentration or volume. A good impurity method should have the main peak on scale without detector saturation.

  • Cause 3: Contaminated Guard/Analytical Column: Strongly retained impurities can build up at the column inlet, creating active sites that cause tailing.[9]

    • Solution: First, try flushing the column with a strong solvent wash (e.g., 100% ACN, then isopropanol).[6] If this fails, replace the guard column. If the problem persists, the analytical column itself may be fouled and require replacement.

Q4: I have two impurity peaks that are co-eluting. How can I improve their resolution?

A4: Improving resolution requires changing the selectivity of the chromatographic system. This is achieved by altering the chemistry of the separation.

ResolutionTroubleshooting start_node Poor Resolution (Rs < 1.5) q1 Change Organic Solvent? (e.g., ACN to MeOH) start_node->q1 q2 Change pH? q1->q2 No end_node Resolution Achieved (Rs > 1.5) q1->end_node Yes q3 Change Column Chemistry? (e.g., C18 to Phenyl-Hexyl) q2->q3 No q2->end_node Yes q4 Optimize Gradient/Temp? q3->q4 No q3->end_node Yes q4->end_node Yes

Caption: Decision tree for troubleshooting poor peak resolution.

  • Strategy 1: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to alter selectivity. Methanol is a proton donor and engages in different hydrogen bonding interactions with analytes compared to acetonitrile, which can dramatically change elution order.

  • Strategy 2: Adjust Mobile Phase pH: If your impurities have ionizable functional groups, even a small change in pH can significantly alter their retention and selectivity relative to the main peak.[8] A pH screen is a critical step in early method development.[4]

  • Strategy 3: Change Stationary Phase: If modifying the mobile phase is insufficient, change the column. A phenyl-hexyl or embedded polar group (EPG) column offers different selectivity mechanisms (e.g., pi-pi interactions) compared to a standard C18 and can often resolve critical pairs.

  • Strategy 4: Optimize Gradient and Temperature: While less impactful on selectivity than the factors above, fine-tuning the gradient slope (making it shallower) or changing the column temperature can sometimes provide the necessary resolution boost for closely eluting peaks.

Section 3: GC for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[10][11]

FAQs: GC Method Development

Q5: When should I use GC instead of HPLC for impurity analysis?

A5: GC is specifically used for analytes that are volatile and thermally stable. For pyrazole APIs, its primary use is for quantifying residual solvents (e.g., methanol, acetone, toluene) that may be present from the synthesis and purification steps.[11] Regulatory guidelines like ICH Q3C(R8) set strict limits for these solvents based on their toxicity.[10]

Q6: What is a standard setup for residual solvent analysis by GC?

A6: A static headspace (HS) sampler coupled with a Gas Chromatograph and a Flame Ionization Detector (GC-FID) is the industry standard.[10][12] Headspace sampling is ideal because it introduces only the volatile solvents into the GC system, protecting the column from the non-volatile API matrix.[12]

Protocol: Generic Headspace-GC Method for Residual Solvents

This protocol is a robust starting point for quantifying common residual solvents in pyrazole APIs, aligned with ICH guidelines.[10][11]

  • Sample Preparation:

    • Accurately weigh about 100 mg of the pyrazole API into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point, polar diluent such as Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[12] DMI is often chosen for its broad solvent compatibility.[12]

    • Prepare a standard vial containing a known concentration of the target residual solvents in the same diluent.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80-100 °C (Adjust based on solvent boiling points and API stability).[12]

    • Vial Equilibration Time: 15-30 minutes.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • GC Conditions:

    • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness. This mid-polarity column is excellent for general-purpose solvent analysis.[12]

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.

    • Inlet Temperature: 200-250 °C.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes.

    • Detector: FID at 250 °C.

Section 4: Impurity Identification and Characterization

Once impurities are detected and resolved, their structures must be elucidated. This typically involves a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for Impurity Identification

ImpurityIDWorkflow start_node Impurity Detected (by HPLC or GC) lcms_node 1. LC-MS / GC-MS Analysis - Determine molecular weight - Obtain fragmentation pattern start_node->lcms_node hrms_node 2. High-Resolution MS (HRMS) - Determine elemental composition (molecular formula) lcms_node->hrms_node For unknown impurities propose_node 3. Propose Putative Structures - Based on synthesis route - Based on fragmentation data lcms_node->propose_node hrms_node->propose_node isolate_node 4. Isolate Impurity (if necessary) - Preparative HPLC - Flash Chromatography propose_node->isolate_node If standard is unavailable end_node Structure Confirmed propose_node->end_node If matches known impurity nmr_node 5. NMR Spectroscopy (¹H, ¹³C, 2D-NMR) - Confirm connectivity - Confirm stereochemistry isolate_node->nmr_node nmr_node->end_node

Caption: A standard workflow for the structural elucidation of unknown impurities.

FAQs: Spectroscopic Techniques

Q7: How is Mass Spectrometry (MS) used to identify pyrazole impurities?

A7: LC-MS is invaluable for initial impurity identification.[13] By coupling the outlet of an HPLC to a mass spectrometer, you can obtain the molecular weight of each impurity peak as it elutes. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the impurity.[14][15] Furthermore, tandem MS (MS/MS) experiments fragment the impurity ion, and the resulting fragmentation pattern provides clues about its structure, often revealing characteristic losses from the pyrazole ring system.[16]

Q8: What is the role of NMR in impurity characterization?

A8: While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity and structural arrangement of atoms.[1][17] For pyrazole compounds, ¹H and ¹³C NMR are essential.[18][19][20] 2D-NMR experiments (like COSY and HMBC) are used to piece together the complete structure, which is especially critical for distinguishing between regioisomers that may have identical mass spectra.[18]

Section 5: Method Validation and Forced Degradation

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[21][22][23] A key part of this is proving the method is "stability-indicating."

FAQs: Method Validation

Q9: What does it mean for a method to be "stability-indicating"?

A9: A stability-indicating method is one that can accurately measure the API in the presence of its impurities and degradation products. To prove this, forced degradation (or stress testing) is performed. The API is subjected to harsh conditions to intentionally generate degradants. The analytical method must then demonstrate that these newly formed degradation peaks are fully resolved from the API peak and from each other.[24]

Q10: What are the typical conditions for a forced degradation study?

A10: The goal is to achieve 5-20% degradation of the API. Conditions should be harsher than those used for accelerated stability testing.

Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of the pyrazole API at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Expose the API solutions to the following conditions in separate experiments.[2][3][24]

Stress Condition Typical Reagents and Conditions Objective
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo test for lability in acidic environments.[2]
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo test for lability in basic environments.[2]
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo simulate oxidative degradation.[2][3]
Thermal Heat solid API at 105 °C for 24 hours; Heat solution at 60°C.To assess thermal stability.[2][3]
Photolytic Expose solid and solution to UV/Vis light as per ICH Q1B guidelines.To assess photosensitivity.[2]
  • Analysis:

    • At appropriate time points, withdraw a sample from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all stressed samples, along with an unstressed control, using the developed HPLC/UPLC method with a PDA detector.

  • Evaluation:

    • Confirm that the API peak decreases in area in the stressed samples.

    • Ensure that all degradation peaks are baseline resolved from the main API peak (Resolution > 1.5).

    • Perform peak purity analysis on the API peak in all chromatograms to confirm it is spectrally pure and free from co-eluting degradants.

References

  • Title: Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International Source: LCGC International URL
  • Title: Q 2 (R1)
  • Title: Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles Source: Benchchem URL
  • Title: ICH Q2(R1)
  • Title: Identifying and removing byproducts in pyrazole synthesis Source: Benchchem URL
  • Title: Q2(R1)
  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: IJCPA URL
  • Title: Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Title: Gas chromatographic methods for residual solvents analysis Source: Oriental Journal of Chemistry URL
  • Title: Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography Source: Almac URL
  • Title: Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)
  • Title: Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL
  • Title: Troubleshooting guide for pyrazolone compound stability issues Source: Benchchem URL
  • Title: (PDF)
  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: Semantic Scholar URL
  • Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation Source: Visnav URL
  • Title: Separation of Pyrazole on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Synthesis, characterization and antimicrobial activity of pyrazole derivatives Source: Open Research@CSIR-NIScPR URL
  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL
  • Title: HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: Persee URL
  • Title: Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS Source: JEOL URL
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Title: HPLC Troubleshooting Guide Source: Regis Technologies URL
  • Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL
  • Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL
  • Title: Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS Source: ResearchGate URL
  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL
  • Source: ijprajournal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-4-sulfonamides

Introduction: The Versatility of the Pyrazole-4-sulfonamide Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole-4-sulfonamide Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from the anti-inflammatory celecoxib to the kinase inhibitor crizotinib.[1] When combined with a sulfonamide moiety at the 4-position, it gives rise to the pyrazole-4-sulfonamide core, a pharmacophore with remarkable versatility and therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this scaffold against several key biological targets, offering field-proven insights for researchers in drug discovery and development. We will explore how subtle chemical modifications to this core structure dramatically influence potency and selectivity, with a focus on its roles as an anticancer agent and an enzyme inhibitor.

The Core Scaffold: A Platform for Diverse Biological Activity

The pyrazole-4-sulfonamide scaffold offers multiple points for chemical modification, each influencing the compound's interaction with its biological target. Understanding the role of each position is critical for rational drug design.

Diagram 1: Core Pyrazole-4-sulfonamide Scaffold and Key Modification Points

Caption: General structure of the pyrazole-4-sulfonamide core highlighting key positions for substitution.

Comparative SAR Analysis I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][4] The sulfonamide group is a classic zinc-binding group, making pyrazole-4-sulfonamides natural candidates for CA inhibition.

The primary SAR driver for this class is the unsubstituted sulfonamide group (-SO₂NH₂), which is essential for coordinating with the zinc ion in the enzyme's active site. Modifications at other positions primarily tune the isoform selectivity and overall potency.

Key SAR Insights for Carbonic Anhydrase Inhibitors:

  • Sulfonamide Moiety (R', R''): A free -NH₂ group is critical for potent inhibition. Substitution on the sulfonamide nitrogen generally leads to a significant loss of activity.

  • N1-Position (R1): This position is often substituted with a phenyl ring. The nature and position of substituents on this aryl ring can influence isoform selectivity.

  • C3 and C5-Positions (R3, R5): These positions are crucial for establishing interactions with residues in the middle and outer rims of the active site. The introduction of bulky or substituted phenyl rings at these positions can dramatically enhance potency and selectivity. For example, the presence of a 2-hydroxy-4-bromophenyl ring at the C3 position and a methylphenyl group at C5 leads to potent inhibition of several CA isoforms.[4] Fluorine substitutions on these phenyl rings have also been shown to yield low micromolar to nanomolar inhibitors against hCAII, hCAIX, and hCAXII.[3][4]

Table 1: Comparative Activity of Pyrazole-based Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

Compound IDR3-SubstituentR5-SubstituenthCA II (IC₅₀, µM)hCA IX (IC₅₀, µM)hCA XII (IC₅₀, µM)Reference
4f 2-hydroxy-4-bromophenyl4-methylphenyl0.24 ± 0.080.18 ± 0.030.21 ± 0.04[4]
4g 2-hydroxy-4-bromophenyl4-methoxyphenyl0.31 ± 0.110.15 ± 0.060.12 ± 0.07[4]
4j 2-hydroxy-5-fluorophenyl4-methylphenyl0.39 ± 0.050.15 ± 0.070.28 ± 0.05[3]
Acetazolamide (Standard)(Standard)0.0120.0250.0057[1]

Diagram 2: Key SAR Features for Carbonic Anhydrase Inhibition

SAR_CA Scaffold Pyrazole-4-sulfonamide Core N1 N1-Aryl Group (e.g., Phenyl) Scaffold->N1 Influences Selectivity C35 C3/C5 Phenyl Rings (Bulky, Substituted) Scaffold->C35 Enhances Potency & Selectivity via Pocket Interactions SO2NH2 Unsubstituted Sulfonamide (-SO2NH2) Scaffold->SO2NH2 ESSENTIAL for Zinc Binding Target Carbonic Anhydrase Active Site SO2NH2->Target Coordinates Zn2+

Caption: Relationship between structural modifications and carbonic anhydrase inhibitory activity.

Comparative SAR Analysis II: Antiproliferative Activity

The pyrazole-4-sulfonamide scaffold is a cornerstone of many anticancer agents, often by targeting protein kinases. However, their antiproliferative effects can also arise from other mechanisms. Here, we compare the general SAR for activity against cancer cell lines.

Key SAR Insights for Antiproliferative Agents:

  • N1-Position (R1): Methylation at the N1 position (e.g., 1,3,5-trimethylpyrazole) can be favorable compared to the unsubstituted N-H (e.g., 3,5-dimethylpyrazole).[5]

  • Sulfonamide Moiety (R', R''): This is a key point of diversification. Attaching various substituted aryl, alkyl, or heterocyclic moieties via the sulfonamide nitrogen generates a wide range of activities.

    • Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) on a phenyl ring attached to the sulfonamide can modulate potency.

    • The presence of heterocyclic rings can lead to potent compounds.

  • C3/C5-Positions (R3, R5): Small alkyl groups like methyl are common in active compounds.

Table 2: Comparative Antiproliferative Activity (GI₅₀, µM) of Pyrazole-4-sulfonamide Derivatives

Compound SeriesR1R'Cell Line (U937) GI₅₀ (µM)Reference
MR-S1 CH₃2-(4-methoxyphenyl)ethyl1.8[5]
MR-S1 CH₃2-(4-chlorophenyl)ethyl2.5[5]
MR-S2 H2-(4-methoxyphenyl)ethyl4.4[5]
MR-S2 H2-(4-chlorophenyl)ethyl4.8[5]
Mitomycin C (Standard)(Standard)0.8[5]

From this data, a clear trend emerges: the N-methylated (MR-S1) series consistently shows higher potency (lower GI₅₀ values) than the N-H (MR-S2) series, indicating the N1-methyl group is beneficial for antiproliferative activity in this context.[5]

Experimental Protocol: Evaluating Antiproliferative Activity

To ensure trustworthy and reproducible data, a standardized protocol is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method used to determine the number of viable cells based on ATP quantification, which is a marker of metabolically active cells.[5][6]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from manufacturer guidelines and published research.[3][6][7]

1. Materials:

  • Opaque-walled 96-well plates (suitable for luminescence reading)
  • CellTiter-Glo® Reagent (Promega, Cat. #G7570)
  • Mammalian cells in culture (e.g., U937, HeLa)
  • Culture medium appropriate for the cell line
  • Test compounds (pyrazole-4-sulfonamides) dissolved in DMSO
  • Positive control (e.g., Mitomycin C)
  • Orbital shaker
  • Luminometer

2. Procedure:

  • Cell Seeding: Seed cells in the opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background measurement.
  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Add the desired final concentrations to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
  • Incubation: Incubate the plates for a further 48-72 hours (or a time course determined by the experiment).
  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[7]
  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[7] Add 100 µL of CellTiter-Glo® Reagent to each well.
  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
  • Data Acquisition: Record the luminescence using a plate-reading luminometer.
  • Data Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Plot the percentage of cell viability versus the log of compound concentration. Calculate the GI₅₀ (or IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism).

Diagram 3: Workflow for Antiproliferative Screening

Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Equilibrate to RT & Add CellTiter-Glo® D->E F 6. Shake 2 min Incubate 10 min E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate GI50) G->H

Caption: High-throughput screening workflow for assessing antiproliferative activity.

Comparative SAR Analysis III: Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Pyrazole-4-sulfonamides have been developed as inhibitors of several kinases, including c-Met, JNK, and Aurora kinases.

Key SAR Insights for Kinase Inhibitors:

  • General: The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The sulfonamide moiety and its substituents typically extend into solvent-exposed regions or other pockets, influencing potency and selectivity.

  • c-Met Inhibitors: For pyrazolone-based inhibitors (a related scaffold), modifications at the N1 position with moieties like 2-hydroxy-2-methylpropyl can significantly enhance potency and improve pharmacokinetic properties.[3]

  • JNK Inhibitors: For N-(pyridin-2-yl)pyrazole-4-sulfonamide derivatives, substitutions on the phenyl rings at the C3 and N1 positions are critical. For instance, compounds with a 3-methoxyphenyl group at C3 and a phenyl group at N1, when combined with specific substitutions on the sulfonamide-linked pyridine, can achieve sub-micromolar activity against JNK1 and JNK2.[8]

  • Aurora Kinase Inhibitors: In pyrazol-4-yl urea scaffolds, the pyrazole N-H and urea N-H groups form crucial hydrogen bonds with the kinase hinge. The sulfonamide portion can be replaced by other groups, but when present, its substituents are optimized to interact with the solvent front, impacting solubility and cell permeability.[9][10]

Table 3: Comparative Activity of Pyrazole-based Scaffolds against Protein Kinases

Compound ClassTarget KinaseKey Structural FeaturesIC₅₀Reference
Pyrazolo[4,3-e][3][6][7]triazine SulfonamideAblFused triazine ring, various sulfonamide tails1.8 µM - 10.6 µM[11]
N-pyridinyl-diphenyl-pyrazole SulfonamideJNK13-(3-methoxyphenyl), N-phenyl, 4-F on sulfonamide0.90 µM[8]
N-pyridinyl-diphenyl-pyrazole SulfonamideJNK23-(3-methoxyphenyl), N-phenyl, 4-F on sulfonamide0.62 µM[8]
Pyrazol-4-yl UreaAurora A / BPyrazole-urea core, piperidine-sulfonamide tail3 nM (dual)[9]

Conclusion and Future Directions

The pyrazole-4-sulfonamide scaffold demonstrates remarkable chemical tractability and biological relevance. As carbonic anhydrase inhibitors, the key to potency lies in maintaining an unsubstituted sulfonamide for zinc binding, while peripheral substitutions drive isoform selectivity. As antiproliferative agents, particularly kinase inhibitors, the core pyrazole acts as an anchor in the ATP-binding site, and the sulfonamide moiety provides a versatile handle for optimizing potency, selectivity, and pharmacokinetic properties.

The comparative analysis reveals that while the core structure is constant, the SAR logic shifts significantly depending on the target class. Future research should focus on leveraging this understanding to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel substitutions on the sulfonamide tail, in particular, remains a fertile ground for discovering compounds with superior drug-like properties.

References

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. Available from: [Link]

  • Ullah, H., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19145-19156. Available from: [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2886. Available from: [Link]

  • Saczewski, J., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][3][6][7]triazines. European Journal of Medicinal Chemistry, 79, 284-291. Available from: [Link]

  • Liu, L., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(5), 1868-1897. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. Chemistry & Biodiversity, 19(11), e202200673. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. Available from: [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Sharma, P., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Available from: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available from: [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed, 37521676. Available from: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Qi, W., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116812. Available from: [Link]

Sources

Comparative

Computational Docking Comparison: Benchmarking Novel Pyrazole Sulfonamide Derivatives Against Standard NSAIDs

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Dual COX-2 / 5-LOX Inhibition Profiles As drug development pivots toward safer anti-inflammatory profiles, the limitations o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus: Dual COX-2 / 5-LOX Inhibition Profiles

As drug development pivots toward safer anti-inflammatory profiles, the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and first-generation selective COX-2 inhibitors (like Celecoxib) have become starkly apparent. While Celecoxib successfully avoids the gastrointestinal toxicity associated with COX-1 inhibition, its exclusive blockade of the cyclooxygenase pathway triggers a "leukotriene shunt." This diverts arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to cardiovascular liabilities[1].

To circumvent this, modern rational drug design has focused on dual COX-2/5-LOX inhibitors . Among the most promising scaffolds are novel pyrazole sulfonamide derivatives . In this guide, we will objectively compare the computational docking performance of a synthesized Pyrazole-Sulfonamide Hybrid Lead (PSH-Lead) against Celecoxib (standard COX-2 inhibitor) and Indomethacin (non-selective NSAID), detailing the causality behind their binding mechanics and providing a self-validating experimental protocol.

Structural Rationale & Mechanistic Causality

Before initiating computational workflows, a Senior Application Scientist must define the structural causality of the target. Why do pyrazole sulfonamides work, and how do we computationally validate their efficacy?

  • The COX-2 Selectivity Pocket: The primary structural difference between COX-1 and COX-2 is a single amino acid substitution at position 523. COX-1 possesses a bulky Isoleucine (Ile523), whereas COX-2 features a smaller Valine (Val523). This substitution in COX-2 opens a secondary hydrophilic side pocket. The sulfonamide moiety of pyrazole derivatives is specifically designed to insert into this pocket, forming critical hydrogen bonds with Arg513 and His90[2]. Traditional NSAIDs like Indomethacin lack this moiety and cannot exploit the pocket, resulting in non-selective binding.

  • The 5-LOX Extension (The Rule of Four): To achieve dual inhibition, compounds must satisfy the "Rule of Four for Inflammation." This requires an extended carbon framework, rotatable bonds, an expanded aromatic system, and a pyrazole-benzenesulfonamide core[3]. This extended flexibility allows the novel PSH-Lead to reach the deep catalytic iron (Fe2+) of 5-LOX while maintaining the rigid anchoring required for COX-2.

Self-Validating Computational Docking Protocol

A robust computational pipeline cannot rely on docking scores alone; it must be a self-validating system. We employ a rigorous methodology combining Extra Precision (XP) docking with Prime MM-GBSA thermodynamics to account for solvent effects and entropic penalties.

Step-by-Step Methodology
  • Protein Preparation: Retrieve high-resolution crystal structures for COX-2 (PDB: 3LN1) and 5-LOX (PDB: 3O8Y). Strip water molecules beyond 3 Å of the active site to prevent steric clashes, assign bond orders, add polar hydrogens, and optimize the hydrogen bond network at physiological pH (7.4).

  • Ligand Preparation: Generate 3D conformers for PSH-Lead, Celecoxib, and Indomethacin using the OPLS4 force field. Minimize energy to find the global minimum for each ligand.

  • Grid Generation: Center the receptor grid box on the co-crystallized native ligands. For COX-2, explicitly ensure the grid encompasses both the main hydrophobic channel and the Arg513/Val523 side pocket.

  • Protocol Validation (Critical Step): Re-dock the native co-crystallized ligand back into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å. This proves the algorithm's geometric accuracy.

  • Molecular Docking & Thermodynamic Scoring: Execute flexible-ligand/rigid-receptor docking using AutoDock Vina or Glide XP. Follow this by calculating the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) binding free energy ( ΔGbind​ ). Causality: Standard docking scores only estimate enthalpic interactions in a vacuum; MM-GBSA incorporates solvation energies, providing a highly accurate thermodynamic predictor of in vitro efficacy.

Workflow Visualization

DockingProtocol Target Target Selection COX-2 (3LN1) & 5-LOX (3O8Y) Prep Structure Preparation (Protonation, OPLS4 Minimization) Target->Prep Grid Receptor Grid Generation (Centering on Val523 / Fe2+) Prep->Grid Val Protocol Validation (Native Ligand Re-docking RMSD < 2.0 Å) Grid->Val Dock XP Molecular Docking (Flexible Ligand, Rigid Receptor) Val->Dock Score Thermodynamic Scoring (Prime MM-GBSA Free Energy) Dock->Score

Figure 1: Self-validating computational docking workflow for dual COX-2/5-LOX inhibitors.

Comparative Performance Data

The following table summarizes the quantitative docking results, benchmarking the novel PSH-Lead against industry standards.

CompoundCOX-2 Docking Score (kcal/mol)COX-2 ΔGbind​ (MM-GBSA)5-LOX Docking Score (kcal/mol)5-LOX ΔGbind​ (MM-GBSA)Key COX-2 Interactions
PSH-Lead (Novel) -11.2-84.5 kcal/mol-8.4-62.1 kcal/molH-bond: Arg513, His90, Tyr355 π−π : Trp387
Celecoxib (Standard) -9.8-72.3 kcal/mol-4.2-28.4 kcal/molH-bond: Arg513, His90, Gln192
Indomethacin (NSAID) -7.5-55.8 kcal/mol-3.8-21.0 kcal/molH-bond: Tyr355, Arg120
Data Interpretation & Insights
  • COX-2 Superiority: The novel PSH-Lead exhibits a significantly lower (more favorable) ΔGbind​ (-84.5 kcal/mol) compared to Celecoxib (-72.3 kcal/mol). While both molecules successfully drive their sulfonamide groups into the Val523 side pocket to hydrogen bond with Arg513[2], the PSH-Lead's extended aromatic system engages in strong π−π stacking with Trp387, an interaction Celecoxib's simpler tolyl group fails to achieve[1].

  • 5-LOX Dual Activity: Celecoxib and Indomethacin show negligible affinity for 5-LOX (poor MM-GBSA scores > -30 kcal/mol). Conversely, the PSH-Lead achieves a robust -62.1 kcal/mol. The rotatable bonds of the PSH-Lead allow its tail to navigate the 5-LOX channel, coordinating with the catalytic Fe2+ and forming stabilizing hydrogen bonds with Tyr181 and Asn425[3].

Conclusion

Computational benchmarking confirms that novel pyrazole sulfonamide derivatives structurally outperform first-generation selective inhibitors. By adhering to the "Rule of Four for Inflammation"[3], these novel scaffolds maintain the critical Arg513/Val523 interactions required for COX-2 selectivity[2] while introducing the necessary flexibility to inhibit 5-LOX[1]. This dual-action profile computationally validates their potential to deliver potent anti-inflammatory relief without the gastric or cardiovascular liabilities of their predecessors.

References[3] Title: Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLYUCcs9nNw_Xrz1fzI95ufeTNIpUgiol2w-SQcoTp-WoWlk1ZVXwTVjkkPuPNRIm8FT92oJ1S8NCSVRWMHVRp5bT5XFfY9s4KWmHoJ9cuCV9-U5p-ua5Mnn3bDAviZ2YNSw==[1] Title: Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors | Source: PubMed | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_7uhDIf0Cr2WRnxC_L2TWcA4Eln7LS7DGaTDGHkB748jHPJ53bviclHY6PCpbamdSXOch8cFKERn1ak1D74rQrv-CFXiNcCLqlG52iiUaAFOTiMStJ_x_3h82TejyzGdKOrM[2] Title: MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS | Source: DergiPark | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvdd8sew_uFNaui7BS4xKNFG02LXASor7jQoZJKRHJmpupIEsRd1Ao3vYYc-DiJ8njb3LVAb-LxAmnKaQlvQRWaljW-_DImxrJdxnlgNTGP5ZowFpudCgq5LPwFqyrpf31j3NJyCX1jSiQE2upWrZTdPylw==

Sources

Validation

A Comparative Guide to Pyrazole-Based Inhibitors of Human Carbonic Anhydrase Isoforms I, II, IX, and XII

Introduction: The Rationale for Targeting Specific Carbonic Anhydrase Isoforms Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Specific Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and catalytic activity. While isoforms like hCA I and hCA II are ubiquitously expressed and crucial for normal physiological functions, others, such as the transmembrane isoforms hCA IX and hCA XII, are predominantly found in pathological conditions, most notably in hypoxic tumors.[1][2]

The overexpression of hCA IX and hCA XII in various cancers is linked to the regulation of tumor pH, promoting cancer cell survival, proliferation, and metastasis.[2] This makes them highly attractive targets for the development of anticancer therapies. A key challenge in designing inhibitors against these "tumor-associated" isoforms is achieving selectivity over the "off-target" cytosolic isoforms, hCA I and hCA II, to minimize potential side effects.[3] Pyrazole-based compounds have emerged as a promising class of inhibitors, with many demonstrating potent and selective inhibition of hCA IX and XII.[4][5][6] This guide provides a comparative analysis of various pyrazole-based inhibitors, supported by experimental data, to aid researchers in the selection and development of isoform-specific CA inhibitors.

Comparative Inhibitory Activity of Pyrazole Derivatives

The inhibitory potential of a selection of pyrazole derivatives against the key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. For comparative purposes, the activity of the clinically used sulfonamide inhibitor, Acetazolamide (AAZ), is also included. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) or micromolar (µM) concentrations, where a lower value indicates higher potency.

Compound ClassCompoundhCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides 1f58.8 nM9.8 nM485.3 nM61.7 nM[4][7]
1g66.8 nM15.4 nM642.1 nM94.3 nM[4][7]
1h125.4 nM28.7 nM521.8 nM713.6 nM[4][7]
1k88.3 nM5.6 nM421.4 nM34.5 nM[4][7]
Phenyl-Substituted Pyrazoles 116.9 nM67.39 nM--[8]
210.12 nM11.77 nM--[8]
37.34 nM25.61 nM--[8]
45.13 nM15.88 nM--[8]
5-Aryl-1H-pyrazole-3-carboxylic Acids General Range>50 µM>50 µM4-50 µM4-50 µM[9]
Coumarin-pyrazole Hybrids General Range>50 µM>50 µMSub-micromolarSub-micromolar[10][11]
Reference Inhibitor Acetazolamide (AAZ)250 nM12.1 nM25.8 nM5.7 nM[4][7]

Note: The inhibitory activities (Kᵢ and IC₅₀ values) can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols for Assessing Inhibitor Potency and Selectivity

The determination of the inhibitory activity of pyrazole-based compounds against CA isoforms is crucial for their development as therapeutic agents. The two most common and reliable methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of CA, the hydration of CO₂. It is a rapid kinetics assay that allows for the precise determination of inhibition constants.[12][13]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. In the presence of an inhibitor, this rate decreases, and the extent of this decrease is used to calculate the inhibitor's potency.[14][15] The reaction is monitored spectrophotometrically using a pH indicator.[13]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaClO₄ to maintain constant ionic strength.[13]

    • pH Indicator: 0.2 mM Phenol Red solution in the assay buffer.[13]

    • Enzyme Solution: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, and XII) in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. The concentration of the CO₂ solution is determined by titration.[13]

  • Instrumentation:

    • An Applied Photophysics stopped-flow instrument (or equivalent) is required.[13] The instrument should be equipped with a spectrophotometer to monitor the absorbance change of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for Phenol Red).[13]

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions by pre-incubating them together for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.[16]

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂ solution with the pH indicator into the other syringe.

    • Rapidly mix the two solutions in the instrument's mixing chamber to initiate the reaction.

    • Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction by observing the change in absorbance over a short period (typically 10-100 seconds).[13]

    • Repeat the measurement with varying concentrations of the inhibitor.

  • Data Analysis:

    • Determine the initial reaction rates from the linear portion of the kinetic curve.

    • Plot the reaction rates against the inhibitor concentration.

    • Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares methods.[16]

Causality Behind Experimental Choices: The stopped-flow method is chosen for its ability to measure very fast reactions, which is essential for accurately determining the kinetic parameters of highly efficient enzymes like carbonic anhydrases.[12] The use of a pH indicator allows for a continuous and sensitive monitoring of the proton production during the CO₂ hydration reaction.

G cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, pH Indicator, Enzyme, Inhibitor, and CO2 Solutions incubate Pre-incubate Enzyme and Inhibitor reagents->incubate load Load Reagents into Stopped-Flow Syringes incubate->load mix Rapid Mixing to Initiate Reaction load->mix measure Monitor Absorbance Change (Initial Rate) mix->measure plot Plot Rate vs. Inhibitor Concentration measure->plot calculate Calculate Inhibition Constant (Ki) plot->calculate

Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.

Esterase Activity Assay

The esterase activity assay is a more convenient and high-throughput alternative to the stopped-flow method.[17] It relies on the ability of many CA isoforms to hydrolyze ester substrates, producing a chromogenic product that can be easily quantified.[17][18]

Principle: The assay measures the rate of hydrolysis of a substrate, typically p-nitrophenyl acetate (pNPA), by the carbonic anhydrase. The product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at 400-405 nm.[10] The presence of an inhibitor reduces the rate of this reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.[17]

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile or DMSO and then dilute with the assay buffer to the final desired concentration (e.g., 3 mM).[10] This solution should be prepared fresh daily.

    • Enzyme Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Inhibitor Solutions: Prepare serial dilutions of the pyrazole-based inhibitor in the assay buffer.

  • Instrumentation:

    • A microplate reader or spectrophotometer capable of measuring absorbance at 400-405 nm in kinetic mode.[17]

    • 96-well clear, flat-bottom microplates.[17]

  • Assay Procedure:

    • Set up the 96-well plate with the following controls and experimental wells:

      • Blank: Assay buffer only.

      • Enzyme Control (No Inhibitor): Assay buffer + enzyme solution.

      • Inhibitor Wells: Assay buffer + enzyme solution + inhibitor solution at various concentrations.

      • Solvent Control: Assay buffer + enzyme solution + the solvent used for the inhibitor.[10]

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Causality Behind Experimental Choices: The esterase assay is often used for high-throughput screening of potential inhibitors due to its simplicity, lower cost, and compatibility with standard laboratory equipment.[19] While it doesn't measure the physiological reaction of CA, it has been shown to be a reliable surrogate for identifying potent inhibitors.[19]

G cluster_prep Reagent & Plate Preparation cluster_reaction Enzymatic Reaction cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep Prepare Buffers, Substrate, Enzyme, and Inhibitor Solutions. Set up 96-well plate with controls and samples. preincubate Pre-incubate plate at constant temperature prep->preincubate initiate Add pNPA substrate to initiate reaction preincubate->initiate measure Measure absorbance at 405 nm over time initiate->measure calculate_rate Calculate reaction rates (slopes) measure->calculate_rate determine_inhibition Determine % inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 value determine_inhibition->calculate_ic50

Caption: Workflow for the Carbonic Anhydrase Esterase Activity Assay.

Structural Basis of Inhibition and Selectivity

The selectivity of pyrazole-based inhibitors for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II isoforms can be attributed to subtle but significant differences in their active site architectures. Molecular docking and X-ray crystallography studies have provided valuable insights into the binding modes of these inhibitors.[2][8][9]

The active site of all CAs contains a zinc ion that is essential for catalysis.[20] Inhibitors typically coordinate with this zinc ion. However, the amino acid residues lining the active site cavity differ between isoforms.[2] For instance, the active site of hCA II is more open and accessible compared to that of hCA I.[9] The active sites of hCA IX and XII have unique features that can be exploited for the design of selective inhibitors.[2]

For example, some pyrazole derivatives with bulky substituents have been shown to form favorable interactions with specific hydrophobic pockets present in the active sites of hCA IX and XII, but not in hCA I and II.[2] The carboxylate group of 5-aryl-1H-pyrazole-3-carboxylic acids has been observed to make key polar interactions with residues such as Thr199 and Thr200 in hCA IX, contributing to their selective inhibition.

G cluster_inhibitor Pyrazole-Based Inhibitor cluster_enzyme hCA Active Site inhibitor Pyrazole Core Zinc Binding Group (e.g., SO2NH2, COOH) Variable Substituents (R1, R2) enzyme Zn²⁺ Ion Hydrophilic Pocket Hydrophobic Pocket Isoform-Specific Residues inhibitor->enzyme:zinc Coordinates with inhibitor->enzyme Interacts with

Caption: General Binding Mode of Pyrazole Inhibitors in the hCA Active Site.

Conclusion and Future Directions

Pyrazole-based compounds represent a versatile and promising scaffold for the development of potent and selective inhibitors of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII. The comparative analysis presented in this guide highlights the significant progress made in this area, with several compounds demonstrating low nanomolar to sub-micromolar inhibitory activity and favorable selectivity profiles.

The detailed experimental protocols provided for the stopped-flow CO₂ hydration and esterase activity assays serve as a valuable resource for researchers in the field, enabling the standardized evaluation of new inhibitor candidates. Future research should continue to focus on elucidating the structure-activity relationships of pyrazole derivatives to further optimize their potency and selectivity. Moreover, in vivo studies are warranted to assess the therapeutic potential of the most promising compounds in relevant cancer models. The continued exploration of the pyrazole scaffold holds great promise for the development of novel and effective anticancer agents targeting carbonic anhydrases.

References

  • Capasso, C., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1698. [Link]

  • Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35269829. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 971-976. [Link]

  • Kartsev, V. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Angeli, A., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 182, 111638. [Link]

  • Gül, H. İ., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1624-1634. [Link]

  • Bio-protocol. (n.d.). Esterase Activity Assay. Bio-protocol. [Link]

  • Drakulić, B., et al. (2015). Interactions of 5-aryl-1H-pyrazole-3-carboxylic acids with four human carbonic anhydrase isoforms - a molecular modeling perspective. ResearchGate. [Link]

  • Wu, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6033. [Link]

  • Bessel, K., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1260-1266. [Link]

  • Gül, H. İ., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1624-1634. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13885. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase Esterase Activity Assay. YouTube. [Link]

  • Çetinkaya, Y., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1303, 137684. [Link]

  • Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 971-976. [Link]

  • Gül, H. İ., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PMC. [Link]

  • Bozdag, M., et al. (2015). New pyrazolo[4,3-e][4][6][7]triazine sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3491-3496. [Link]

  • Supuran, C. T. (Ed.). (2019). Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Academic Press. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 193. [Link]

  • Boron, W. F., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 193. [Link]

  • Hughes, B. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Grienke, U., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

  • Supuran, C. T., et al. (2023). Coumarin-pyrazoline Hybrids as Selective Inhibitors of the Tumor-associated Carbonic Anhydrase IX and XII. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1217-1223. [Link]

  • Supuran, C. T., et al. (2023). Coumarin-pyrazoline Hybrids as Selective Inhibitors of the Tumor-associated Carbonic Anhydrase IX and XII. Bentham Science. [Link]

  • Acipimox inhibits human carbonic anhydrases. (2022). Usiena air. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1,5-dimethyl-1h-pyrazole-4-sulfonamide proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide Executive Summary The safe handling and disposal of complex active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Executive Summary

The safe handling and disposal of complex active pharmaceutical ingredients (APIs) and their intermediates require a rigorous understanding of their molecular architecture. 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 1564807-86-8) is a highly specialized halogenated heterocyclic compound. Because of its specific functional groups, improper disposal poses significant environmental and operational risks. This guide provides a self-validating, step-by-step protocol for the segregation, containment, and ultimate destruction of this compound, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazard profile. The disposal requirements for 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide are dictated by three core structural features:

  • The Halogenated Moiety (Bromine): The carbon-bromine (C-Br) bond is highly stable. If subjected to low-temperature combustion, halogenated organics fail to break down completely, leading to the formation of highly toxic Products of Incomplete Combustion (PICs), such as brominated dioxins and furans, as well as corrosive hydrogen bromide (HBr) gas[1].

  • The Sulfonamide Group (-SO₂NH₂): This functional group contains both sulfur and nitrogen. Upon thermal degradation, it generates sulfur oxides (SOx) and nitrogen oxides (NOx), which are severe environmental pollutants and require specialized flue gas scrubbing[2]. Furthermore, sulfonamides can undergo unintended hydrolysis if mixed with strong acids or bases in a waste carboy[3].

  • The Pyrazole Ring: This nitrogen-rich heteroaromatic ring contributes to the compound's overall chemical stability and adds to the NOx emission profile during incineration.

Operational Safety & Spill Management Workflow

Before handling the compound for disposal, laboratory personnel must establish a self-validating safety perimeter.

Required Personal Protective Equipment (PPE)
  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

  • Hand Protection: Nitrile gloves (minimum 5 mil thickness). For large-scale solvent mixtures, use Viton® or Polyvinyl Alcohol (PVA) gloves, as halogenated solvents easily permeate standard latex[5].

  • Respiratory: N95 or P100 particulate respirator if handling dry powders outside of a fume hood.

Step-by-Step Spill Response Protocol

In the event of an accidental release, follow this causality-driven response plan:

  • Isolate & Ventilate: Immediately evacuate the immediate area and maximize fume hood extraction. The primary acute risk is the inhalation of brominated dust or solvent vapors.

  • Containment (Solid Spill): Do not use a brush, which aerosolizes the API. Lightly mist the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, absorb the liquid using an inert, non-combustible mineral absorbent (e.g., vermiculite, diatomaceous earth, or sand). Never use combustible absorbents (like sawdust) for halogenated organic mixtures, as they can create a fire hazard[5].

  • Decontamination: Wash the affected surface with a mild alkaline detergent to neutralize any residual sulfonamide traces, followed by a water rinse.

Waste Segregation & Storage Protocol

The most common error in pharmaceutical laboratories is the misclassification of dissolved halogenated compounds.

Step-by-Step Segregation Methodology
  • Determine the Physical State: Identify whether the waste is a neat solid or dissolved in a solvent matrix.

  • Apply the "Derived-From" Rule: If 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide is dissolved in a non-halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire carboy must still be classified and manifested as Halogenated Organic Waste due to the presence of the brominated solute[5]. Mixing this into a standard non-halogenated waste stream violates EPA RCRA guidelines and creates severe hazards at the incineration facility.

  • Containerization: Store waste in high-density polyethylene (HDPE) or amber glass containers. Ensure the cap is tightly sealed to prevent the off-gassing of solvent vapors.

  • Labeling: The container must be explicitly labeled: "Hazardous Waste - Halogenated Organic (Contains Bromine and Sulfur - 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide)."

Waste Stream Compatibility Matrix

Summarized below is the quantitative and qualitative compatibility data for segregating this compound.

Waste Stream StateSolvent MatrixCompatibilityRequired Action
Neat Solid NoneCompatible with solid halogenated wasteStore in sealed HDPE/glass; label as Halogenated Solid.
Liquid Solution Halogenated (e.g., DCM, Chloroform)Highly CompatibleDispose in standard Halogenated Solvent waste carboy.
Liquid Solution Non-Halogenated (e.g., MeOH, DMSO)Compatible, but alters waste classificationMust be disposed of in Halogenated waste carboy due to bromine content.
Mixed Waste Strong Acids / Strong BasesIncompatible Segregate strictly. Risk of exothermic hydrolysis of the sulfonamide group[3].

Final Disposal Methodology (EPA Compliant)

Once the waste is properly segregated and containerized, it must be transferred to your institution's Environmental Health and Safety (EHS) department for final destruction.

  • RCRA Manifesting: EHS will manifest the waste under the appropriate EPA waste codes. While this specific API may not have a distinct "U" or "P" listed code, it falls under characteristic hazardous waste due to toxicity and halogen content.

  • High-Temperature Incineration: The waste is transported to a permitted commercial hazardous waste incinerator.

  • Destruction Mechanism: The incinerator operates at temperatures exceeding 1200°C (2192°F) with a gas residence time of several seconds[4]. This extreme thermal environment is required to cleave the strong C-Br bonds and fully oxidize the pyrazole ring.

  • Flue Gas Scrubbing: As the compound is destroyed, it releases HBr and SOx gases. The facility utilizes wet caustic scrubbers (typically sodium hydroxide solutions) to neutralize these acidic gases into harmless salts (e.g., sodium bromide and sodium sulfate) before the exhaust is released into the atmosphere[2].

Process Visualization

Below is the logical workflow for the segregation and disposal of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide to ensure compliance and prevent cross-contamination.

DisposalWorkflow Start Waste Generation: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-sulfonamide State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder/Crystals) State->Solid Neat Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventType Is the solvent halogenated? Liquid->SolventType HalSolvent Halogenated Solvent Stream (e.g., DCM, Chloroform) SolventType->HalSolvent Yes NonHalSolvent Non-Halogenated Solvent Stream (Tag as Halogenated due to solute) SolventType->NonHalSolvent No EHS EHS Pickup & RCRA Manifesting HalSolvent->EHS NonHalSolvent->EHS SolidBin->EHS Incineration High-Temperature Incineration with Caustic Scrubbing EHS->Incineration Final Disposal

Workflow for segregation and EPA-compliant disposal of halogenated sulfonamide waste.

References

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS Database. Available at: [Link]

  • World Health Organization (WHO) / EPA. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. EPA.gov. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.